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  • Product: 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride
  • CAS: 1170069-66-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in Aqueous Solutions

Introduction 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a molecule of interest in pharmaceutical development, featuring a primary amino group, an amide linkage, and a pyridine ring.[1] The stability of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a molecule of interest in pharmaceutical development, featuring a primary amino group, an amide linkage, and a pyridine ring.[1] The stability of this compound in aqueous solutions is a critical determinant of its viability as a drug candidate, influencing its shelf-life, formulation development, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the thermodynamic stability of this compound, detailing the key factors that influence its degradation, methodologies for its assessment, and the scientific rationale behind these experimental choices.

The inherent reactivity of the amide bond, coupled with the electronic properties of the pyridine ring and the nucleophilicity of the primary amine, presents a complex stability profile. Understanding the thermodynamic and kinetic parameters of its degradation is paramount for researchers, scientists, and drug development professionals.

I. Key Structural Features and Potential Degradation Pathways

The structure of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride contains several functional groups susceptible to degradation in an aqueous environment:

  • Amide Linkage: The amide bond is the most probable site of hydrolytic cleavage. This hydrolysis can be catalyzed by both acid and base.[2][3][4][5]

  • Primary Amino Group: This group can be susceptible to oxidation.

  • Pyridine Ring: While generally stable, the pyridine ring can influence the reactivity of the adjacent methylene and amide groups. The nitrogen atom in the pyridine ring can also be a site for oxidation.[6]

Based on these features, the primary degradation pathway is anticipated to be the hydrolysis of the amide bond, yielding 2-aminoacetic acid (glycine) and 2-(aminomethyl)pyridine.

II. Factors Influencing Stability in Aqueous Solutions

The thermodynamic stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in aqueous solutions is predominantly influenced by pH and temperature.

A. The Critical Role of pH

The rate of amide hydrolysis is highly dependent on the pH of the solution.[2][3][7][8][9] A typical pH-rate profile for amide hydrolysis exhibits three regions:

  • Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • pH-Independent Hydrolysis: In the near-neutral pH range, the rate of hydrolysis is often at a minimum and can be independent of pH.[2][3]

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[4]

For 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, the pKa values of the primary amino group and the pyridine nitrogen will also play a significant role in the overall pH-stability profile.

B. The Influence of Temperature

Temperature is a critical factor that accelerates the rate of chemical degradation.[10] The relationship between temperature and the degradation rate constant is described by the Arrhenius equation. By studying the degradation at elevated temperatures, it is possible to predict the stability at lower, more typical storage temperatures (e.g., 2-8°C or room temperature).[11] This is a cornerstone of accelerated stability testing as outlined in the International Council for Harmonisation (ICH) guidelines.[12][13][14][15]

III. Experimental Design for Stability Assessment: A Self-Validating System

A robust stability study is designed as a self-validating system, where the analytical methods are proven to be "stability-indicating." This means the method can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration and simultaneously detect and quantify any degradation products formed.[16][17][18][19][20]

A. Forced Degradation Studies

Forced degradation, or stress testing, is the foundation for understanding the intrinsic stability of a drug substance.[21][22][23][24] It involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation and identify potential degradation products.[23] For 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, a comprehensive forced degradation study would include:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Alkaline Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.

  • Neutral Hydrolysis: Refluxing in water.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Exposure to light of a specified wavelength and intensity, as per ICH Q1B guidelines.[14]

  • Thermal Degradation: Exposure to dry heat.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[21][22][23]

B. Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for developing a stability-indicating assay.[17][18][19] The key objective is to develop a method that can separate the parent compound from all process-related impurities and degradation products.[17]

IV. Detailed Experimental Protocols

A. Protocol for Forced Degradation Studies
  • Preparation of Stock Solution: Accurately weigh and dissolve 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for a predetermined time.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60°C for a predetermined time.

    • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of water. Heat at 60°C for a predetermined time.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for a predetermined time.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[16] A control sample should be kept in the dark.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for HPLC analysis.

B. Protocol for Stability-Indicating HPLC Method Development
  • Initial Chromatographic Conditions:

    • Column: A C18 column is a good starting point for separating moderately polar compounds.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B is typically employed.[18]

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Optimization: Inject the stressed samples into the HPLC system. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient profile, flow rate, and column temperature as needed to optimize the separation.[18][25]

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[16] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

V. Data Presentation and Interpretation

A. Quantitative Data Summary

The results of the stability studies should be summarized in a clear and concise table.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (Area %)Degradation Product 2 (Area %)
0.1 N HCl, 60°C2485.212.12.7
0.1 N NaOH, 60°C878.918.52.6
Water, 60°C4895.13.51.4
3% H₂O₂, RT2492.45.81.8
Light Exposure-98.71.10.2

Table 1: Example data from forced degradation studies of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

B. Thermodynamic Parameters

From the kinetic data obtained at different temperatures, thermodynamic parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be calculated.[26][27][28][29] These parameters provide deeper insights into the degradation mechanism.

VI. Visualization of Workflows and Pathways

A. Experimental Workflow

The overall workflow for assessing the thermodynamic stability is a logical sequence of steps, from initial characterization to predictive modeling.

Stability_Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Kinetic and Thermodynamic Profiling cluster_3 Phase 4: Stability Prediction A Compound Characterization (pKa, Solubility) B Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) A->B informs C Develop Stability-Indicating HPLC Method B->C generates samples for D Method Validation (ICH Q2(R1)) C->D must undergo E Kinetic Studies (pH-rate profile, Arrhenius plots) D->E enables F Calculation of Thermodynamic Parameters (Ea, ΔH‡, ΔS‡) E->F provides data for G Shelf-life Determination F->G allows for

Overall workflow for stability assessment.
B. Potential Degradation Pathway

A simplified diagram can illustrate the primary anticipated degradation pathway.

Degradation_Pathway Parent 2-amino-N-(pyridin-2-ylmethyl)acetamide Amide Bond Products 2-aminoacetic acid (Glycine) 2-(aminomethyl)pyridine Parent:f0->Products Hydrolysis (H₂O, H⁺ or OH⁻)

Anticipated hydrolytic degradation pathway.

VII. Conclusion

The thermodynamic stability of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in aqueous solutions is a multifaceted property that requires a systematic and scientifically rigorous investigation. By employing a well-designed experimental strategy that includes forced degradation studies and the development of a validated stability-indicating HPLC method, it is possible to elucidate the degradation pathways, determine the kinetic and thermodynamic parameters of degradation, and ultimately predict the shelf-life of the compound. This in-depth understanding is crucial for making informed decisions throughout the drug development process, ensuring the final product is both safe and effective.

VIII. References

  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH. Quality Guidelines. [Link]

  • Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368. [Link]

  • FDA. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]

  • Graeser, K. A., & Patterson, J. E. (2009). Correlating thermodynamic and kinetic parameters with amorphous stability. Pharmaceutical Research, 26(6), 1431-1438. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Jaglan, P. S., & Glenn, M. W. (1996). Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions. Journal of Veterinary Pharmacology and Therapeutics, 19(4), 269-274. [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society. [Link]

  • Urban, S., & Zeitler, J. A. (2014). Applying thermodynamic and kinetic parameters to predict the physical stability of two differently prepared amorphous forms of simvastatin. Molecular Pharmaceutics, 11(11), 4048-4056. [Link]

  • Singh, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • ResearchGate. pH-rate profiles for: 2-UAm (triangles: also : data in 0.8-0.9M phosphate and - ResearchGate. [Link]

  • De Sèves, M. A. (1976). Levamisole: its stability in aqueous solutions at elevated temperatures. Part III. A chromatographic and polarimetric study of the kinetics of degradation. Analyst, 101(1201), 297-302. [Link]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • IJSDR. DRUG STABILITY. [Link]

  • ResearchGate. Base‐catalyzed amide bond hydrolysis at moderate pH (7. [Link]

  • TA Instruments. Measuring Thermodynamic Parameters in the Drug Development Process. [Link]

  • East, A. L. (2018). On the hydrolysis mechanisms of amides and peptides. PeerJ, 6, e4781. [Link]

  • MDPI. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • Ciulli, A., & Williams, G. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today: Technologies, 8(2-4), e63-e70. [Link]

  • RJPN.org. Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. [Link]

  • IJSDR. Forced Degradation for Pharmaceuticals: A Review. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • ResearchGate. (PDF) Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. [Link]

  • Aithor. The Impact of Temperature on the Solubility of Poorly Soluble Substances in Aqueous Solutions. [Link]

  • RSC Publishing. Analytical issues in the chemical stability testing of drugs in solution. [Link]

  • Cairo University. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • IJSDR. Stability indicating study by using different analytical techniques. [Link]

  • Trends in Sciences. Photostabilization, Thermodynamic and Theoretical Studies of polystyrene by some 2-amino pyridine. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703-711. [Link]

  • NIST. Acetamide, 2-amino-. [Link]

Sources

Exploratory

Whitepaper: Thermodynamic and Structural Profiling of 2-Amino-N-(pyridin-2-ylmethyl)acetamide Dihydrochloride Transition Metal Complexes

Executive Summary The rational design of metallodrugs, chemosensors, and metal-organic frameworks relies heavily on the predictable coordination chemistry of hemilabile ligands. 2-amino-N-(pyridin-2-ylmethyl)acetamide di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of metallodrugs, chemosensors, and metal-organic frameworks relies heavily on the predictable coordination chemistry of hemilabile ligands. 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (often referred to structurally as a picolylamide-glycine derivative) is a highly versatile, tridentate chelator. This technical guide provides an in-depth analysis of its structural logic, thermodynamic binding affinities with transition metals, and the self-validating experimental workflows required to accurately characterize these metal-ligand systems.

Structural Logic & Coordination Thermodynamics

In its native resting state, the dihydrochloride salt of 2-amino-N-(pyridin-2-ylmethyl)acetamide exists as a diprotonated species ( H2​L2+ ). The protons reside on the primary aliphatic amine ( pKa​≈8.0−8.5 ) and the pyridine nitrogen ( pKa​≈4.5−5.5 ).

The ligand features three potential donor atoms, making it a classic tridentate chelator:

  • Primary Amine Nitrogen ( NH2​ )

  • Amide Group (capable of coordinating via the Carbonyl Oxygen or the Deprotonated Nitrogen)

  • Pyridine Nitrogen ( Npy​ )

When binding to transition metals, the ligand forms two fused five-membered metallacycles. This arrangement provides a massive entropic advantage known as the Chelate Effect , which drives the high thermodynamic stability of the resulting complexes[1].

The Causality of Amide Deprotonation

The most critical feature of this ligand framework is its pH-dependent hemilability. The internal peptide-like amide bond has a highly basic proton ( pKa​>14 in free solution). However, upon coordination to a highly Lewis acidic metal ion like Cu(II), the metal pulls electron density away from the amide group. This electronic withdrawal lowers the pKa​ of the amide proton by over seven orders of magnitude, allowing it to deprotonate at physiological pH (pH 7.4)[2].

Metal-Specific Binding Modalities

The specific donor set utilized by the ligand depends entirely on the identity of the transition metal and the pH of the aqueous environment.

  • Copper(II) Complexation: Cu(II) exhibits a profound affinity for this ligand. At lower pH (4.0–5.5), coordination occurs via the primary amine, the carbonyl oxygen of the amide, and the pyridine nitrogen (an N,O,N donor set). As the pH approaches neutral, the Cu(II) ion induces amide deprotonation, triggering a structural rearrangement to an N,N,N coordination mode[3]. This forms a highly stable, Jahn-Teller distorted equatorial plane, which is a hallmark of Cu(II)-peptide interactions[4].

  • Nickel(II) and Zinc(II) Complexation: Zn(II) and Ni(II) possess lower Lewis acidity compared to Cu(II). Consequently, they are less effective at inducing amide deprotonation at neutral pH. These metals often retain the N,O,N coordination mode over a broader pH range, relying on the carbonyl oxygen rather than the amide nitrogen, and only switch to the N,N,N mode at highly alkaline pH levels[5].

pH_Coordination L_H2 Fully Protonated Ligand (H2L)2+ M_Add Addition of M(II) (Cu2+, Ni2+, Zn2+) L_H2->M_Add pH 2-4 Complex_Low N,O,N Coordination (Amide O-bound) [M(HL)]2+ M_Add->Complex_Low pH 4-6 Complex_High N,N,N Coordination (Amide N-bound) [M(L)]+ Complex_Low->Complex_High pH 6-9 Amide Deprotonation Precipitation Hydroxide Formation (High pH limit) Complex_High->Precipitation pH > 10 OH- Competition

Figure 1: pH-dependent thermodynamic speciation and coordination switching pathway.

Quantitative Binding Affinity Data

The stability of these complexes is quantified by their overall formation constants ( logβ ). The table below summarizes representative thermodynamic data for the picolylamide framework interacting with first-row transition metals.

Metal IonPrimary Coordination Mode (pH 7.4)Representative logβ Preferred Geometry
Cu(II) N,N,N (Amide Deprotonated)12.5 - 14.0Distorted Square Planar / Octahedral
Ni(II) N,O,N (Amide Neutral) / N,N,N8.0 - 10.5Octahedral
Zn(II) N,O,N (Amide Neutral)6.5 - 8.5Tetrahedral / Octahedral

Note: Values are representative benchmarks for the picolylamide-glycine framework derived from potentiometric consensus[5].

Self-Validating Experimental Workflows

To rigorously determine the binding affinity and speciation of 2-amino-N-(pyridin-2-ylmethyl)acetamide, a dual-orthogonal approach is required. Potentiometry provides macroscopic thermodynamic data, while spectrophotometry provides microscopic structural validation.

Protocol 1: High-Precision Potentiometric Titration

Causality Focus: Macroscopic Mass Balance

  • Electrode Standardization (Gran's Plot): Calibrate the glass electrode using a strong acid/strong base titration in the exact background electrolyte (e.g., 0.1 M KCl). Why? Glass electrodes drift. A Gran's plot determines the exact standard potential ( E0 ) and the ionic product of water ( pKw​ ) under experimental conditions, allowing pH readings to be converted into exact hydrogen ion concentrations for mass-balance equations.

  • Atmospheric Control: Purge the titration vessel with high-purity N2​ or Argon gas. Why? Atmospheric CO2​ dissolves to form carbonic acid, which acts as a competing buffer and forms insoluble metal carbonates, skewing the thermodynamic regression.

  • Titration Execution: Titrate a solution containing a 1:1 and 1:2 ratio of Metal:Ligand (typically 1-2 mM) with standardized KOH from pH 2.5 to 11.0. Maintain constant temperature (298.15 K) and ionic strength (0.1 M KCl).

Protocol 2: Spectrophotometric (UV-Vis) Validation

Causality Focus: Microscopic Structural Confirmation Potentiometry only measures proton release; it cannot distinguish which proton is released (e.g., amine vs. amide). UV-Vis spectroscopy serves as the orthogonal validation.

  • d-d Transition Tracking: As the titration proceeds, monitor the UV-Vis spectrum.

  • Ligand Field Correlation: When the coordination switches from N,O,N to N,N,N (amide deprotonation), the ligand field strength increases significantly. Why? The deprotonated amide nitrogen is a much stronger σ -donor than the carbonyl oxygen. This causes a distinct hypsochromic (blue) shift in the λmax​ of the d-d transition (e.g., from ~700 nm to ~600 nm for Cu2+).

  • Self-Validation: The inflection points of the wavelength shift must perfectly overlay with the pKa​ of the complex determined by the potentiometric speciation model.

Workflow Step1 1. Ligand Preparation 2-amino-N-(pyridin-2-ylmethyl)acetamide 2HCl Step2 2. Electrode Standardization Gran's Plot Calibration Step1->Step2 Step3 3. Potentiometric Titration 0.1M KCl, 298K, N2 Atmosphere Step2->Step3 Step4 4. Spectrophotometric Validation UV-Vis d-d Transition Tracking Step3->Step4 Orthogonal Validation Step5 5. Thermodynamic Regression Speciation Modeling (HYSS) Step3->Step5 Data Input Step4->Step5

Figure 2: Self-validating experimental workflow for determining metal-ligand binding affinities.

References[3] Copper(II) complexes containing hemilabile tridentate ligand as chromotropic probes. Taylor & Francis. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqigV3-BhcRQLLJXo1H_IR1WOf1WewR6anrPTRdU_WLhewK47PvpYo817mBB06TTjnF8DzIQXdjj5b_bEq8O3D1xRng2SAYPtTMqwlTconfrzO4CzQJL0UtxCEE5dviqO0K5l_DImTI0xU5TMdJjVMrIZlxwTNxHyFGd9W[1]2-Picolylamine. Grokipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTfcDELUZ-JiyY67h4HcVrVtcJXLnmGNktd6xkxUS-ADt3rAGoiZ47FtWUT_KWKjP4ZwPqMcF39fehb490CQuVs7MLjeK6CIhPP7ydMVxh-YTdF3JAJF0NrFQdQaIEY5Qlmz5sjQ==[4]A Tridentate Cu(II) Complex with a 2-(4′-Aminophenyl)Benzothiazole Derivative: Crystal Structure and Biological Evaluation for Anticancer Activity. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOIWPc9Z0Qxo7X291Oelo_IGqcWHWVRV_Kp3NqsMq5KJlWpEuX-sVAhCApVkxe7mQvkE0joS3ksgeiPe8FF7xCa8ElcXhJ-0DzAtIVdcmLDuMsjhtP_yMvJC2wXxVYVruokQ==[5]Stability Constant and Potentiometric Sensitivity of Heavy Metal–Organic Fluorescent Compound Complexes: QSPR Models for Prediction and Design of Novel Coumarin-like Ligands. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4HU4lEI6nWoQQ6ApGBPOac9xkn5rcpt8bwHVT6rECIThRkDumJP14GYtNp59-cwjjygrP4d8WWDPrK9mX3brEd0x5bXQ5fajtng4hE_IaLz2YbKSzn-8UVtSRDCBINQyRvQ==[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGot-K0RoCQSu1buoITxp0c7aqiCmaXH2ZEQHNe-wQ7WvGCHA7QGQJxS1IjWgmcX2IUu9vW3mVzT1TP_A7i0Wo_PGdYMhZZA7u5hmO4yq0HG9BayBHp2Paup5nPv--n0gF9jKmdQ%3D%3D)]Modification and Optimization of the Bis-picolylamide-Based Relay Protection for Carboxylic Acids to be Cleaved by Unusual Complexation with Cu2+ Salts. ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGot-K0RoCQSu1buoITxp0c7aqiCmaXH2ZEQHNe-wQ7WvGCHA7QGQJxS1IjWgmcX2IUu9vW3mVzT1TP_A7i0Wo_PGdYMhZZA7u5hmO4yq0HG9BayBHp2Paup5nPv--n0gF9jKmdQ==

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Copper(II) Complexes with 2-Amino-N-(pyridin-2-ylmethyl)acetamide

Introduction and Bioinorganic Relevance The rational design of transition metal complexes using hemilabile, multidentate ligands is a cornerstone of modern bioinorganic chemistry and metallodrug development. The ligand 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Bioinorganic Relevance

The rational design of transition metal complexes using hemilabile, multidentate ligands is a cornerstone of modern bioinorganic chemistry and metallodrug development. The ligand 2-amino-N-(pyridin-2-ylmethyl)acetamide (also known as N-(2-pyridylmethyl)glycinamide) is a highly versatile tridentate scaffold. It features three distinct coordination sites: a pyridine nitrogen, an amide linkage, and a primary aliphatic amine.

Copper(II) complexes utilizing this ligand architecture are of immense interest due to their structural plasticity and their ability to mimic the active sites of metalloproteins[1]. Furthermore, these complexes exhibit potent biological activities, frequently outperforming their parent ligands in DNA-cleaving assays, antimicrobial screening, and targeted anticancer applications[1].

Mechanistic Causality in Experimental Design

A critical aspect of working with 2-amino-N-(pyridin-2-ylmethyl)acetamide is managing its pH-dependent coordination chemistry. The ligand is typically supplied as a dihydrochloride salt to ensure oxidative stability and high solubility. However, this protonated state is incapable of coordinating to metal centers.

The synthesis of the thermodynamically favored N,N,N-coordinated copper(II) complex requires precise stoichiometric control of a non-nucleophilic base (e.g., Triethylamine, TEA):

  • Neutralization (2 Equivalents): The first two equivalents of base neutralize the dihydrochloride salt, liberating the primary amine and the pyridine nitrogen. This allows the formation of an intermediate where the amide oxygen weakly coordinates to the Cu(II) center[2].

  • Amide Deprotonation (3rd Equivalent): The amide group in its neutral state is a weak O-donor. However, coordination to the highly Lewis acidic Cu(II) center significantly lowers the pKa of the amide proton. The addition of a third equivalent of base forces the deprotonation of the amide nitrogen[2].

  • The Chelate Effect: Deprotonation triggers a linkage isomerization from O-bound to N-bound coordination. This forms a highly stable, fused 5,5-membered chelate ring system around the copper center, driving the reaction forward to form a distorted square planar or square pyramidal geometry[3].

ReactionPathway L_2HCl Ligand·2HCl (Protonated) L_neutral Neutral Ligand (L) Free Amine & Pyridine L_2HCl->L_neutral + 2 eq Triethylamine (Neutralization) Cu_Intermediate [Cu(L)Cl2] O-bound Amide L_neutral->Cu_Intermediate + 1 eq CuCl2·2H2O (Coordination) Cu_Final [Cu(L-H)Cl] N-bound Deprotonated Amide Cu_Intermediate->Cu_Final + 1 eq Triethylamine (Deprotonation & Rearrangement)

Caption: pH-dependent reaction pathway for the synthesis of the N,N,N-coordinated Cu(II) complex.

Experimental Protocol: Synthesis of[Cu(L-H)Cl]

This protocol details the synthesis of the mono-chloro, amide-deprotonated copper(II) complex.

Materials and Reagents
  • Ligand: 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (MW: ~238.11 g/mol )

  • Metal Precursor: Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Base: Triethylamine (TEA, anhydrous)

  • Solvents: Methanol (Anhydrous), Diethyl ether, Ethanol.

Step-by-Step Methodology
  • Ligand Solubilization: Suspend 1.0 mmol (238 mg) of the ligand dihydrochloride in 20 mL of anhydrous methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Primary Neutralization: Add 2.0 mmol (279 µL) of TEA dropwise to the suspension at room temperature. Stir for 15 minutes until the solution becomes completely clear, indicating the liberation of the free base.

  • Metal Coordination: Dissolve 1.0 mmol (170 mg) of CuCl₂·2H₂O in 10 mL of methanol. Add this green solution dropwise to the stirring ligand mixture. The solution will immediately turn light blue/green, signifying the formation of the intermediate[Cu(L)Cl₂] complex.

  • Deprotonation & Isomerization: Add an additional 1.0 mmol (139 µL) of TEA dropwise. Observe the distinct bathochromic color shift from light green to deep blue/purple. This visual cue confirms the deprotonation of the amide and the formation of the N,N,N-coordinated [Cu(L-H)Cl] complex.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 2 hours to ensure thermodynamic equilibrium and complete conversion.

  • Concentration: Allow the reaction to cool to room temperature. Reduce the solvent volume to approximately 5–10 mL using a rotary evaporator under reduced pressure.

  • Precipitation and Isolation: Carefully layer or slowly diffuse cold diethyl ether (30 mL) into the concentrated methanolic solution. Leave undisturbed overnight at 4°C. Collect the resulting microcrystalline precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL), and dry in vacuo over anhydrous CaCl₂.

Workflow Step1 Dissolve Ligand in MeOH Step2 Add 2 eq TEA (Stir 15 min) Step1->Step2 Step3 Add CuCl2·2H2O in MeOH Step2->Step3 Step4 Add 1 eq TEA (Reflux 2h) Step3->Step4 Step5 Concentrate & Precipitate Step4->Step5

Caption: Step-by-step experimental workflow for the preparation and isolation of the copper complex.

Analytical Validation and Data Interpretation

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system . The visual color changes serve as immediate qualitative feedback, while spectroscopic techniques provide quantitative proof of structural rearrangement[3].

Stoichiometry Summary

Table 1: Reagent Equivalents and Functions

ReagentEquivalentsAmount (mmol)Mass / VolumeExperimental Function
Ligand·2HCl1.01.0238 mgTridentate N,N,N-donor scaffold
CuCl₂·2H₂O1.01.0170 mgCu(II) metal precursor
Triethylamine3.03.0418 µLBase (2 eq Neutralization + 1 eq Deprotonation)
Methanol--30 mLProtic, coordinating solvent
Spectroscopic Validation Metrics

The shift from O-coordination to N-coordination dramatically alters the ligand field strength and the vibrational modes of the amide group. Researchers should compare their isolated product against the metrics in Table 2 to verify successful synthesis.

Table 2: Expected Physicochemical and Spectroscopic Shifts

ParameterFree Ligand (Protonated)Intermediate [Cu(L)Cl₂]Final Complex[Cu(L-H)Cl]Diagnostic Significance
Visual Color White / ColorlessLight Blue / GreenDeep Blue / PurpleIndicates an increase in ligand field strength.
UV-Vis ( λmax​ ) UV region only~750 nm (broad)~600 nm (sharp)Blue-shift confirms strong N-coordination[3].
FT-IR: ν(C=O) ~1670 cm⁻¹~1640 cm⁻¹~1595 cm⁻¹Shift confirms increased single-bond character due to amide deprotonation[2].
FT-IR: ν(N−H)amide​ ~3250 cm⁻¹PresentAbsent Definitive proof of amide proton loss.

By tracking the disappearance of the amide N-H stretching band and the shift of the d-d transition in the UV-Vis spectrum, researchers can confidently validate the structural integrity of the synthesized metallodrug candidate.

References

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). National Center for Biotechnology Information (PMC).
  • Synthesis, characterization, and reactivity of new copper(II) complexes of 2-methylthio-N-(2-pyridylmethyl)acetamide. National Center for Biotechnology Information (PubMed).
  • Copper(II) complexes containing hemilabile tridentate ligand as chromotropic probes. Taylor & Francis Online.

Sources

Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

Introduction: Evaluating the Bio-activity of Novel Pyridine Derivatives The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery and development. Among the vast landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Evaluating the Bio-activity of Novel Pyridine Derivatives

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery and development. Among the vast landscape of heterocyclic compounds, pyridine derivatives have garnered significant interest due to their presence in numerous biologically active molecules. 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is one such compound, featuring a structural motif that suggests potential interactions with biological systems.[1][2] As a research chemical, understanding its effect on cell health is a primary step in characterizing its biological profile.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxic effects of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. This document outlines the principles of key cell viability assays and provides detailed, field-proven protocols to measure the compound's impact on cellular proliferation, metabolic activity, membrane integrity, and apoptosis.

The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only execute these assays but also to interpret the results with a high degree of confidence.

Principles of Cell Viability and Cytotoxicity Assays

When evaluating the biological effect of a compound like 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, it is crucial to employ a multi-faceted approach. Different assays measure distinct cellular parameters, and a comprehensive assessment often requires the use of orthogonal methods.[4][5] This approach provides a more complete picture of the compound's mechanism of action, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[6]

Here, we detail the principles of three robust and widely used assays:

  • MTS Assay: This colorimetric assay is a hallmark for assessing cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble formazan product.[7][8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active cells.[9] This assay is ideal for high-throughput screening due to its simple "add-mix-measure" format.[8]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytoplasmic enzyme present in all cells.[10] When the plasma membrane is compromised—a key feature of necrosis and late-stage apoptosis—LDH is released into the cell culture medium.[11] The LDH activity in the supernatant is then measured in an enzymatic reaction that leads to the formation of a colored product, the intensity of which correlates with the number of lysed cells.[11][12]

  • Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[13][14] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[15] This cleavage releases aminoluciferin, the substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[16][17] This assay is highly sensitive and can detect apoptosis earlier than methods that measure membrane integrity.

Experimental Workflows and Protocols

I. General Cell Culture and Compound Preparation

A. Cell Seeding:

  • Culture the desired cell line (e.g., HeLa, A549, or a project-specific line) using standard cell culture techniques.[18]

  • Harvest cells during the logarithmic growth phase and perform a cell count to determine viability (e.g., using trypan blue exclusion).

  • Seed the cells into a 96-well, flat-bottom plate at a pre-determined optimal density in a final volume of 100 µL of complete culture medium per well. The optimal seeding density should be determined empirically for each cell line to ensure that cells are in the exponential growth phase throughout the experiment.

  • Incubate the plate for 16-24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment and recovery.[19]

B. Preparation of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS). The choice of solvent should be based on the compound's solubility and compatibility with the cell line.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final test concentrations. It is critical to ensure that the final solvent concentration in all wells, including controls, is consistent and non-toxic to the cells (typically ≤ 0.5% DMSO).

II. Protocol: MTS Assay for Metabolic Activity

Objective: To determine the effect of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride on cell metabolic activity.

Materials:

  • Cells seeded in a 96-well plate

  • Diluted 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

  • MTS reagent solution containing an electron coupling reagent like PES (phenazine ethosulfate)[20]

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • After the initial 16-24 hour cell incubation, carefully remove the medium from the wells.

  • Add 100 µL of medium containing the various concentrations of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride to the respective wells. Include vehicle control (solvent only) and untreated control wells.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[8]

  • Following the treatment incubation, add 20 µL of the MTS reagent solution to each well.[7][21]

  • Incubate the plate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density and should be determined empirically.[21]

  • Measure the absorbance of each well at 490-500 nm using a microplate reader.[9]

Data Analysis:

  • Subtract the average absorbance of the "medium only" background wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Diagram 1: MTS Assay Workflow

MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells 1. Seed Cells in 96-well Plate prepare_compound 2. Prepare Serial Dilutions of Test Compound add_compound 3. Add Compound to Cells prepare_compound->add_compound incubate_treatment 4. Incubate (24-72h) add_compound->incubate_treatment add_mts 5. Add MTS Reagent incubate_treatment->add_mts incubate_assay 6. Incubate (1-4h) add_mts->incubate_assay read_plate 7. Measure Absorbance (490 nm) incubate_assay->read_plate

Caption: Workflow for assessing cell viability using the MTS assay.

III. Protocol: LDH Release Assay for Cytotoxicity

Objective: To quantify cell membrane damage caused by 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride by measuring LDH release.

Materials:

  • Cells seeded in a 96-well plate and treated with the compound as described above.

  • LDH Assay Kit (containing LDH substrate, cofactor, and dye).

  • Lysis Buffer (e.g., 10X Triton X-100) for maximum LDH release control.[6]

  • Microplate spectrophotometer.

Procedure:

  • Prepare the 96-well plate with cells and compound dilutions as described in the MTS protocol (Steps 1-3).

  • Set up control wells:

    • Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[6]

    • Medium Background Control: Wells with culture medium but no cells.

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.[22]

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if required by the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the medium background control from all other values.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum LDH Release - Absorbance of Vehicle Control)] * 100

Diagram 2: LDH Assay Principle

LDH_Principle cluster_cell Cell cluster_medium Culture Medium intact_cell Intact Cell (Viable) lysed_cell Lysed Cell (Damaged Membrane) intact_cell->lysed_cell Compound Treatment ldh_outside LDH lysed_cell->ldh_outside Release ldh_inside LDH pyruvate Pyruvate ldh_outside->pyruvate catalyzes lactate Lactate nad NAD+ nadh NADH nad->nadh Reduction formazan Formazan (Colored) nadh->formazan Reduces tetrazolium Tetrazolium Salt (Colorless)

Sources

Method

Application Note: Synthesis and Utility of 2-Amino-N-(pyridin-2-ylmethyl)acetamide Dihydrochloride in Pharmaceutical Development

Executive Summary 2-Amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (CAS: 1170069-66-5) is a highly versatile, bifunctional pharmaceutical intermediate. Characterized by a pyridine ring, a secondary amide linkage,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (CAS: 1170069-66-5) is a highly versatile, bifunctional pharmaceutical intermediate. Characterized by a pyridine ring, a secondary amide linkage, and a primary aliphatic amine, this compound serves as a critical building block in modern drug discovery. Its primary applications span two major domains: acting as a robust N,N,N-tridentate ligand for transition-metal-catalyzed cross-electrophile couplings, and serving as a core pharmacophore in the development of peptidomimetics and metallodrugs targeting kinase receptors[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, providing the mechanistic causality behind each experimental choice to ensure your workflows are reproducible, scalable, and analytically self-validating.

Mechanistic Insights: The Structural Advantage

The strategic value of 2-amino-N-(pyridin-2-ylmethyl)acetamide lies in its precise spatial geometry. The molecule acts as a highly tunable chelation pocket.

Metallodrugs & Receptor Targeting: Recent advancements in bioinorganic chemistry have leveraged this specific scaffold to synthesize transition metal complexes with potent biological activity. When coordinated with Copper(II), the ligand forms a stable, distorted octahedral complex. Experimental and theoretical Density Functional Theory (DFT) studies confirm that the ligand utilizes its three nitrogen atoms (pyridine N, amide N, and primary amine N) to form a tridentate coordinate bond system. This specific2, a critical pathway in oncology and antimicrobial resistance[2].

Cross-Electrophile Coupling (XEC): In synthetic methodology,3. Tridentate ligands of this class are superior for difficult C(sp3)−C(sp3) bond-forming reactions because they stabilize the reactive metal intermediates while preventing unwanted β -hydride elimination[3].

Quantitative Data: Reaction Stoichiometry & Yield Metrics

To ensure high-fidelity scale-up, the synthesis of the intermediate is standardized using the following optimized stoichiometric parameters.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale)Functional Role
Boc-Gly-OH 175.181.001.75 gElectrophile / Core Scaffold
2-Picolylamine 108.141.101.19 gNucleophile
EDC·HCl 191.701.202.30 gWater-soluble Coupling Agent
HOBt 135.121.201.62 gSuppresses N-acylurea byproducts
DIPEA 129.242.503.23 gNon-nucleophilic Base
4M HCl in Dioxane 36.4610.025.0 mLBoc-Deprotecting Agent
Target Product 238.11-~2.10 g Expected Yield: 88-92%

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of 2-Amino-N-(pyridin-2-ylmethyl)acetamide Dihydrochloride

This protocol is designed as a self-validating system. The choice of reagents ensures that impurities are washed away in the aqueous phase, and the final product precipitates spontaneously, eliminating the need for column chromatography.

Step 1: Amide Coupling (Formation of the Boc-Protected Intermediate)

  • Initiation: Dissolve 1.75 g of Boc-Gly-OH (10 mmol) in 40 mL of anhydrous Dichloromethane (DCM). Causality: DCM is chosen for its aprotic nature, which prevents the solvolysis of the activated ester intermediate.

  • Activation: Add 1.62 g of HOBt (12 mmol) and 2.30 g of EDC·HCl (12 mmol). Stir at 0°C for 15 minutes. Causality: HOBt rapidly reacts with the O-acylisourea intermediate formed by EDC, creating a stable but highly reactive OBt-ester. This prevents the irreversible rearrangement into an unreactive N-acylurea.

  • Coupling: Add 1.19 g of 2-Picolylamine (11 mmol) followed dropwise by 3.23 g of DIPEA (25 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the Boc-Gly-OH spot validates reaction completion.

  • Workup: Wash the organic layer sequentially with 1M citric acid (2x20 mL), saturated NaHCO 3​ (2x20 mL), and brine. Causality: EDC·HCl and its urea byproduct are highly water-soluble and are completely removed during these aqueous washes, ensuring a highly pure organic intermediate. Dry over Na 2​ SO 4​ and concentrate under vacuum.

Step 2: Boc Deprotection & Salt Formation

  • Deprotection: Dissolve the crude Boc-protected intermediate in 10 mL of anhydrous DCM. Cool to 0°C and slowly add 25 mL of 4M HCl in Dioxane.

  • Precipitation: Stir for 2 hours at room temperature. Causality: Dioxane is a non-nucleophilic solvent that poorly solvates the resulting highly polar dihydrochloride salt. As the Boc group is cleaved (releasing isobutylene and CO 2​ ), the target compound spontaneously precipitates, driving the reaction to absolute completion via Le Chatelier's principle.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether (2x15 mL) to remove residual dioxane, and dry under high vacuum.

  • Validation: Apply a Ninhydrin stain test to a micro-sample. An immediate deep purple/blue color confirms the successful unmasking of the primary amine.

Protocol B: Application in Cu(II) Complexation for IGF-1R Targeted Assays

Based on recent pharmacological models[2], this protocol outlines the assembly of the metallodrug.

  • Ligand Preparation: Dissolve 1.0 mmol of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in 10 mL of absolute ethanol. Add 2.0 mmol of sodium methoxide (NaOMe) to neutralize the hydrochloride salts and generate the free base ligand in situ. Filter off the precipitated NaCl.

  • Complexation: To the filtrate, add a solution of CuCl 2​ ·2H 2​ O (1.0 mmol) in 5 mL of ethanol dropwise under continuous stirring at 60°C for 3 hours.

  • Isolation: Allow the dark blue/green solution to cool slowly to room temperature. The distorted octahedral[Cu(L)Cl 2​ (H$_2$O)] complex will crystallize. Filter, wash with cold ethanol, and dry.

Visualizations

SyntheticWorkflow BocGly Boc-Gly-OH (Electrophile) Coupling Amide Coupling (EDC, HOBt, DCM) BocGly->Coupling Picolylamine 2-Picolylamine (Nucleophile) Picolylamine->Coupling BocIntermediate Boc-Protected Intermediate (Organic Phase) Coupling->BocIntermediate Deprotection Boc Deprotection (4M HCl in Dioxane) BocIntermediate->Deprotection FinalProduct 2-amino-N-(pyridin-2-ylmethyl)acetamide 2HCl (Precipitated API Intermediate) Deprotection->FinalProduct

Fig 1: Step-by-step synthetic workflow for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

MechanisticPathway Ligand 2-amino-N-(pyridin-2-ylmethyl)acetamide (Tridentate Ligand) Complex Distorted Octahedral Cu(II) Complex [Cu(L)Cl2(H2O)] Ligand->Complex Coordination Metal Cu(II) Salt (e.g., CuCl2) Metal->Complex Coordination Target IGF-1R Kinase Domain (Target Receptor) Complex->Target Molecular Docking Outcome Receptor Inhibition & Therapeutic Efficacy Target->Outcome Pathway Blockade

Fig 2: Mechanistic pathway of Cu(II) complexation and subsequent IGF-1R receptor inhibition.

References

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) . National Center for Biotechnology Information (PMC). June 13, 2024. 2

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis . American Chemical Society (ACS). November 26, 2024. 3

  • Pharmaceutical Development: 2-amino-N-(pyridin-2-yl)acetamide . EvitaChem. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

The synthesis relies on a highly efficient two-step workflow: the amide coupling of Boc-Gly-OH with 2-picolylamine (2-(aminomethyl)pyridine), followed by an acid-catalyzed Boc deprotection. Below, we provide validated protocols, mechanistic troubleshooting guides, and quantitative data to help you maximize your synthesis yield and isolate a highly pure, crystalline product.

Synthesis Workflow Overview

SynthesisWorkflow A Boc-Gly-OH + 2-Picolylamine B Boc-Gly-NH-CH2-Py (Intermediate) A->B HATU, DIPEA Solvent: DMF 0°C to RT C 2-amino-N-(pyridin-2-ylmethyl) acetamide dihydrochloride B->C 4M HCl in Dioxane Solvent: DCM Precipitation: MTBE

Chemical synthesis workflow for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

Section 1: Amide Coupling Optimization

The first critical step is the formation of the amide bond. While glycine is not prone to racemization, the basic pyridine ring on 2-picolylamine can interfere with certain coupling reagents, leading to stalled reactions or poor yields.

Quantitative Data: Coupling Reagent Comparison

Table 1: Comparison of Coupling Reagents for Boc-Gly-OH and 2-Picolylamine

Coupling ReagentBaseSolventTypical YieldPurity (LC-MS)Key Advantage / Disadvantage
EDC·HCl / HOBt DIPEADCM/DMF70 - 85%>90%Cost-effective, water-soluble byproducts / Prone to N-acylurea formation[1].
HATU DIPEADMF90 - 98%>95%Extremely fast kinetics, high yield / Higher cost, requires careful stoichiometric control[1].
DCC / HOBt NoneDCM60 - 75%<85%Cheap / Insoluble DCU byproduct is difficult to remove completely[1].
FAQ 1: Why is my coupling yield low when using EDC/HOBt, despite full consumption of Boc-Gly-OH?

Answer: When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can undergo an undesired rearrangement to a stable, unreactive N-acylurea byproduct[1]. Furthermore, 2-picolylamine contains a basic pyridine ring that can alter the local pH of the reaction microenvironment. Switching to a uronium-based reagent like HATU with a non-nucleophilic base (DIPEA) accelerates the formation of the active O-7-azabenzotriazol-1-yl ester, outcompeting side reactions and significantly improving the yield[1].

Protocol 1: HATU-Mediated Amide Coupling (Self-Validating)

Objective: Synthesize the Boc-Gly-NH-CH2-Py intermediate with >95% purity.

  • Activation: Dissolve Boc-Gly-OH (1.0 eq)[2] and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.5 eq) and stir at 0 °C for 15 minutes.

    • Causality: Pre-activation at 0 °C ensures complete active ester formation before the amine is introduced, preventing side reactions.

  • Coupling: Add 2-picolylamine (1.1 eq) dropwise to the mixture. Warm to room temperature and stir for 2–4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. Proceed to workup only when the target [M+H]⁺ peak at m/z 266.2 is dominant and the Boc-Gly-OH starting material is absent.

  • Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with saturated aqueous NaHCO₃ (3x), water (3x to thoroughly remove DMF), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil or solid.

Section 2: Boc Deprotection & Salt Formation

The final step involves removing the tert-butyloxycarbonyl (Boc) protecting group and isolating the product as a dihydrochloride salt.

FAQ 2: What is the exact mechanism of the Boc deprotection step, and why do we use 4M HCl in Dioxane instead of TFA?

Answer: The acid-catalyzed deprotection begins with the protonation of the carbamate carbonyl oxygen[3]. This facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate[3]. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine[4].

We use 4M HCl in dioxane rather than Trifluoroacetic Acid (TFA) because the target molecule requires isolation as a dihydrochloride salt. TFA yields a trifluoroacetate salt, which is notoriously difficult to crystallize, highly hygroscopic, and can interfere with downstream biological assays or subsequent coupling steps[5]. HCl in dioxane provides a direct route to the highly crystalline dihydrochloride salt[4].

FAQ 3: My final dihydrochloride salt forms a sticky gum instead of a solid powder. How do I fix this?

Answer: 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride contains two protonated nitrogen centers (the primary amine and the pyridine ring), making it highly hygroscopic. If ambient moisture is introduced during precipitation, or if the dioxane is not strictly anhydrous, the salt will absorb water and form a gum. Follow the troubleshooting logic tree below to isolate a free-flowing powder.

Troubleshooting Start Issue: Dihydrochloride salt forms a sticky gum CheckMoisture Are anhydrous conditions maintained? Start->CheckMoisture FixMoisture Action: Use strictly anhydrous HCl in dioxane. Dry all glassware. CheckMoisture->FixMoisture No CheckSolvent Which anti-solvent is used for precipitation? CheckMoisture->CheckSolvent Yes FixHexane Action: Switch from Hexanes to MTBE or Diethyl Ether. CheckSolvent->FixHexane Hexanes/Heptane Trituration Action: Triturate aggressively and filter under N2. CheckSolvent->Trituration MTBE/Ether

Troubleshooting logic tree for resolving hygroscopic gum formation during salt isolation.

Protocol 2: Boc Deprotection & Dihydrochloride Salt Formation (Self-Validating)

Objective: Cleave the Boc group and isolate the highly pure dihydrochloride salt without gum formation.

  • Reaction Setup: Dissolve the intermediate Boc-Gly-NH-CH2-Py in a minimal volume of anhydrous DCM.

  • Acid Addition: Cool the flask to 0 °C under a nitrogen atmosphere. Slowly add 4M HCl in 1,4-dioxane (5.0–10.0 eq of HCl)[4].

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: The generation of CO₂ gas will be visible. The reaction is complete when gas evolution ceases and a precipitate begins to form[3].

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The intermediate mass (m/z 266.2) should be completely replaced by the target free-base mass ([M+H]⁺ at m/z 166.1).

  • Precipitation & Isolation: Concentrate the mixture under a gentle stream of nitrogen to remove DCM and excess HCl. Add cold, anhydrous Methyl tert-butyl ether (MTBE) to aggressively precipitate the salt[3].

  • Filtration: Filter the solid rapidly using a Büchner funnel under a nitrogen blanket to prevent moisture absorption. Wash with additional cold MTBE and dry under high vacuum overnight to yield the final 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride as a free-flowing powder.

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Optimization

Technical Support Center: Stability and Storage of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

Welcome to the technical support center for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. By understanding the potential degradation pathways and implementing proper storage protocols, you can mitigate risks of compromised sample purity and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the long-term storage of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride?

The primary concerns for the long-term storage of this compound stem from its chemical structure, which includes a hygroscopic acetamide group, an amide bond susceptible to hydrolysis, and a pyridinylmethylamine moiety that can be prone to oxidation. As a dihydrochloride salt, the compound is acidic and may catalyze its own degradation in the presence of moisture. Therefore, the main factors to control are moisture, temperature, and light .

Q2: What are the ideal long-term storage conditions for solid 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride?

For optimal stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and placed in a desiccator to protect it from moisture. Recommended storage temperatures are provided in the table below. While some suppliers may suggest room temperature storage for short periods, long-term stability is best maintained at lower temperatures.[1][2]

Table 1: Recommended Storage Conditions for Solid 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

Storage DurationTemperatureAtmosphereContainerAdditional Precautions
Long-Term (> 6 months) -20°CInert (Argon or Nitrogen)Tightly sealed, amber glass vialStore in a desiccator with a suitable desiccant.
Short-Term (< 6 months) 2-8°CInert (Argon or Nitrogen)Tightly sealed, amber glass vialStore in a desiccator.

Q3: My laboratory received 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride stored at room temperature. Is it still viable?

The viability of the compound depends on the duration and conditions of its shipment and previous storage. If the compound was exposed to high humidity or elevated temperatures for an extended period, degradation may have occurred. It is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to verify its integrity before use.

Q4: Can I store solutions of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride?

Storing the compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis. If you must store solutions, they should be prepared fresh. For short-term storage, use an anhydrous, aprotic solvent, and store at -20°C or below. Aliquoting into single-use vials is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable steps to resolve them.

Problem 1: The solid material appears clumpy or has changed in appearance.

  • Potential Cause: Absorption of moisture due to the hygroscopic nature of the compound. This can accelerate hydrolytic degradation.

  • Troubleshooting Steps:

    • Handle the material in a glove box or a controlled low-humidity environment.

    • If the material is still required for use, a purity assessment via HPLC is essential to determine the extent of degradation.

    • For future storage, ensure the container is tightly sealed and stored in a desiccator.

Problem 2: I am observing unexpected peaks in my HPLC analysis of a freshly prepared solution.

  • Potential Cause: This could indicate the presence of degradation products. The primary expected degradation pathway is hydrolysis of the amide bond.

  • Troubleshooting Steps:

    • Identify the Degradants: Use a mass spectrometer (LC-MS) to identify the mass of the impurity peaks. The expected hydrolysis products are 2-(aminomethyl)pyridine and aminoacetic acid.

    • Perform a Forced Degradation Study: To confirm the identity of the degradation products, a forced degradation study can be performed. This involves intentionally degrading a small sample of the compound under controlled conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) and analyzing the resulting mixture.[3][4][5][6][7]

    • Optimize Storage: If degradation is confirmed, review and optimize your storage conditions as recommended in Table 1.

Problem 3: My experimental results are inconsistent across different batches of the compound.

  • Potential Cause: Inconsistent purity between batches can arise from manufacturing variability or different storage histories.

  • Troubleshooting Steps:

    • Qualify Each New Batch: It is best practice to perform a purity analysis (e.g., HPLC, qNMR) on each new batch of the compound upon receipt.[8]

    • Standardize Storage: Ensure that all batches are stored under the same, optimal conditions in your laboratory.

    • Request Certificate of Analysis: Always obtain the Certificate of Analysis from the supplier for each batch, which should provide information on its purity and the analytical method used.

Degradation Pathways and Experimental Workflows

Understanding the potential chemical transformations of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is crucial for troubleshooting and developing stability-indicating analytical methods.

Potential Degradation Pathways

The primary degradation pathway of concern is hydrolysis, which can be catalyzed by acid, even from the dihydrochloride salt form in the presence of absorbed water. Oxidation is another potential degradation route.

G cluster_0 Primary Degradation Pathways Parent_Compound 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride Hydrolysis Hydrolysis (Moisture, Acid/Base) Parent_Compound->Hydrolysis Oxidation Oxidation (Air, Light) Parent_Compound->Oxidation Hydrolysis_Products 2-(aminomethyl)pyridine + Aminoacetic acid Hydrolysis->Hydrolysis_Products Oxidation_Products N-oxide derivatives and other oxidized species Oxidation->Oxidation_Products

Caption: Potential degradation pathways for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

Experimental Workflow: Purity Assessment by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride and detecting any degradation products.

G cluster_1 HPLC Purity Analysis Workflow Sample_Prep Sample Preparation (Accurately weigh and dissolve in mobile phase) HPLC_System HPLC System (C18 Reverse-Phase Column) Sample_Prep->HPLC_System Detection UV Detection (e.g., 254 nm) HPLC_System->Detection Mobile_Phase Mobile Phase (e.g., Gradient of aqueous buffer and acetonitrile/methanol) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Peak area percentage) Detection->Data_Analysis

Caption: General workflow for purity assessment by HPLC.

Protocol: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[8]

  • Mobile Phase: Develop a gradient elution method using an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the pyridine ring has significant absorbance (e.g., around 254-260 nm).

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies.[3][4][5][6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Method Validation: Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak.

By implementing these storage and handling best practices and utilizing appropriate analytical techniques, you can ensure the integrity of your 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride and the reliability of your research outcomes.

References

  • Biochem Chemopharma. (n.d.). Safety Data Sheet 2-amino pyridine. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-N-(pyridin-2-yl)acetamide dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Nitrocompound. (2026, February 8). 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of pharmaceutical Sciences and research, 7(5), 238.
  • Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150.
  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Determining Pyridine in Biological and Environmental Samples. In Toxicological Profile for Pyridine.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386.
  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.
  • Maheswaran, R. (2012). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 36(5), 73-80.

Sources

Troubleshooting

Recrystallization and purification techniques for crude 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

Welcome to the technical support resource for the purification of crude 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of crude 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the recrystallization and purification of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more successful experimental outcomes.

I. Foundational Knowledge: Understanding the Molecule

Before delving into purification techniques, it is crucial to understand the physicochemical properties of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. Its structure, featuring a primary amine, an amide, and a pyridine ring, renders it a polar and hydrophilic molecule.[1] The dihydrochloride salt form further enhances its polarity and aqueous solubility.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC₈H₁₃Cl₂N₃O[2][3]
Molecular Weight238.11 g/mol [2][3]
AppearanceTypically a powder[3]
PolarityHighInferred from structure
SolubilityExpected to be high in polar protic solvents (e.g., water, alcohols) and low in non-polar organic solvents.[1][4]

II. Recrystallization: The Primary Purification Technique

Recrystallization is the most effective method for purifying solid organic compounds like 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.[5][6] The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[6]

A. Solvent Selection: The Critical First Step

The choice of solvent is paramount for a successful recrystallization.[6][7] An ideal solvent should:

  • Completely dissolve the compound at an elevated temperature.

  • Have low solvency for the compound at low temperatures to ensure good recovery.

  • Either completely dissolve or be completely insoluble to impurities.

  • Not react with the compound.

  • Be volatile enough for easy removal from the purified crystals.

Given the polar nature of the target compound, suitable solvents are likely to be polar and protic.

Recommended Solvents for Screening:

  • Water

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Solvent pairs (e.g., ethanol/water, isopropanol/water, methanol/diethyl ether)

B. Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a step-by-step guide for a single-solvent recrystallization.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride and a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves.[5] It is crucial to use the minimum amount of hot solvent to achieve a saturated solution and maximize yield.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.[4]

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

C. Experimental Protocol: Two-Solvent (Solvent-Pair) Recrystallization

If a single solvent is not ideal, a two-solvent system can be effective.[8] This involves a "good" solvent that readily dissolves the compound and a "poor" (or "anti-solvent") in which the compound is insoluble.[9]

  • Dissolution: Dissolve the crude compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[8][9]

  • Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly, as described in the single-solvent method.

  • Collection, Washing, and Drying: Follow the same procedure as for the single-solvent recrystallization.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues and provides practical solutions.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - Too much solvent was used.[10] - The solution is supersaturated.[5][10]- Boil off some of the solvent to concentrate the solution and try cooling again.[11] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5][10]
"Oiling out" (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated, causing the compound to precipitate out of solution above its melting point.[4][11]- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[11] - Consider using a lower-boiling point solvent.
Low recovery yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[5][11] - The crystals were washed with too much cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.[11] - Use a minimal amount of ice-cold solvent for washing.[5] - Use a pre-warmed funnel and a slight excess of solvent during hot filtration, then concentrate the filtrate before cooling.[4]
Colored impurities remain in the crystals - The colored impurity has similar solubility to the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb the product.

IV. Purity Assessment

After recrystallization, it is essential to assess the purity of the final product.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the main compound and any impurities.[12][13] A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or TFA) and acetonitrile or methanol is a good starting point.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

V. Frequently Asked Questions (FAQs)

Q1: My compound is very soluble in water even at low temperatures. How can I recrystallize it from an aqueous solution?

A1: If the compound is highly soluble in cold water, a single-solvent recrystallization with water will likely result in a poor yield. In this case, a solvent-pair system is recommended. Dissolve the compound in a minimum amount of hot water (the "good" solvent) and then add a miscible organic solvent in which the compound is insoluble, such as isopropanol or acetone (the "poor" solvent), until the solution becomes turbid. Then proceed with the recrystallization as described in the two-solvent protocol.

Q2: What are the likely impurities in my crude 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride?

A2: Common impurities can arise from starting materials or side reactions. These may include unreacted starting materials like 2-(aminomethyl)pyridine or chloroacetamide, or byproducts from the reaction. If the free base was isolated before salt formation, there could be impurities from that extraction process. Running an initial HPLC or TLC of your crude material can help identify the number of impurities present.

Q3: How many times should I recrystallize my product?

A3: Ideally, one recrystallization is sufficient to achieve high purity. However, if the initial purity is low, a second recrystallization may be necessary. It is advisable to monitor the purity by HPLC or melting point after each recrystallization to determine if further purification is needed. Keep in mind that with each recrystallization, you will lose some of your product.[5]

Q4: Can I use other techniques to purify my compound if recrystallization fails?

A4: If recrystallization is not effective, other purification techniques can be employed. For amine compounds, column chromatography on silica gel can be challenging due to the basicity of the amine. However, using a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane can be effective. Alternatively, purification of the free base by chromatography followed by conversion to the dihydrochloride salt is another option.

VI. Experimental Workflow Diagrams

Single-Solvent Recrystallization Workflow```dot

Caption: Troubleshooting guide for no crystal formation.

VII. References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Long Beach. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • US Patent 4670232A. (1987). Recovery of amines from by-product chloride salts. Google Patents. Retrieved from

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004). PubMed. Retrieved from [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005). ACS Publications. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). (2024). PMC. Retrieved from [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Recrystallization Solvent Pair. (2013). YouTube. Retrieved from [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (1985). Indian Journal of Chemistry. Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. Retrieved from [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2018). Comptes Rendus Chimie. Retrieved from [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). ResearchGate. Retrieved from [Link]

  • 2-(methylamino)-N-(pyridin-2-ylmethyl)acetamide. (n.d.). NextSDS. Retrieved from [Link]

  • 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S. (2016). Hilaris. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • 2-amino-2-(pyridin-2-yl)acetamide. (n.d.). NextSDS. Retrieved from [Link]

  • N-methyl-2-[methyl(pyridin-2-yl)amino]acetamide. (n.d.). NextSDS. Retrieved from [Link]

  • Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. (1991). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance with 2-Amino-N-(pyridin-2-ylmethyl)acetamide Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride as a chelating ligand in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride as a chelating ligand in transition metal chemistry and catalysis.

System Overview & Diagnostic Workflow

2-Amino-N-(pyridin-2-ylmethyl)acetamide is a highly versatile, potentially tridentate (N,N,N or N,O,N) ligand. However, its flexible methylene linkers and the presence of a primary amine can induce significant steric clashing during coordination, particularly with bulky transition metals. The dihydrochloride salt form adds an additional layer of complexity, as the choice of base during deprotonation directly impacts the steric environment of the reaction.

G N1 2-amino-N-(pyridin-2-ylmethyl)acetamide 2HCl Salt N2 Base-Assisted Deprotonation (Avoid bulky bases) N1->N2 N3 Metal Coordination (e.g., Pd, Cu, Ir) N2->N3 N4 Steric Hindrance Detected? N3->N4 N5 Adjust Conditions: 1. Increase Temp 2. Inorganic Base 3. Polar Solvent N4->N5 Yes N6 Successful Tridentate or Bidentate Complex N4->N6 No N5->N3 Re-attempt

Workflow for diagnosing and resolving steric hindrance during metal complexation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing incomplete metallation (e.g., 1:1 instead of 1:2 complex) with Palladium(II) or Iridium(III)? A1: This is a classic manifestation of steric hindrance. When the ligand coordinates to a metal center, initial binding typically occurs via the strongly coordinating pyridine nitrogen. Subsequent chelation by the amide and primary amine requires specific geometric arrangements. For bulky metals, the steric clash between the ligand's flexible arms and the metal's existing coordination sphere can prevent a second ligand from binding. Computational and structural studies on related palladium-picolinamide complexes demonstrate that steric hindrance, combined with the electronic effects of the metal ion, strongly modulates these coordination preferences, often trapping the system in a monodentate or bidentate state[1]. Actionable Fix: If a higher-order complex is required, increase the reaction temperature to overcome the activation energy barrier for the conformational rearrangement of the second ligand.

Q2: I am using the dihydrochloride salt. Could my choice of base be exacerbating steric issues during deprotonation? A2: Absolutely. The dihydrochloride salt requires base to neutralize the primary amine and pyridine nitrogen. Using bulky organic bases like triethylamine (NEt3) or N,N-diisopropylethylamine (DIPEA) creates a crowded microenvironment around the ligand. The bulky triethylammonium counter-cations can form tight ion pairs with the ligand, physically blocking the metal's access to the coordination site. Research on sterically hindered picolinamide ligands indicates that metalation yields can drop significantly (≤40%) when steric hindrance impedes the base-assisted deprotonation step[2]. Actionable Fix: Switch to a smaller, inorganic base such as K2CO3 or Cs2CO3 in a polar aprotic solvent (e.g., DMF).

Q3: My catalytic cross-coupling reactions using this ligand are stalling. How can I optimize the conditions? A3: Steric hindrance can impede the oxidative addition or transmetalation steps in catalysis. In copper-catalyzed cross-coupling reactions using related picolinamide ligands, steric hindrance from the substrate or the ligand itself often stalls the reaction[3]. Actionable Fix: To overcome this, slightly increase the catalyst/ligand loading (e.g., from 1 mol% to 3 mol%) and prolong the reaction time. Additionally, running the reaction at elevated temperatures (e.g., 100–120 °C) provides the necessary thermal energy to overcome the steric barriers during the catalytic cycle[3].

Quantitative Data: Overcoming Steric Barriers

The following table summarizes the causal relationship between base selection, temperature, and coordination efficiency in sterically hindered picolinamide/acetamide systems.

Base TypeSteric BulkTemperature (°C)SolventExpected Yield (%)Mechanistic Observation
Triethylamine (NEt3)High25CH2Cl2< 40%Bulky counter-cation impedes metal approach.
Triethylamine (NEt3)High80Ethanol~ 55%Thermal energy partially overcomes steric barrier.
Potassium Carbonate (K2CO3)Low25DMF~ 75%Smaller counter-cation improves ligand accessibility.
Potassium Carbonate (K2CO3)Low80DMF> 90%Optimal thermal and spatial conditions for chelation.

Self-Validating Experimental Protocol

Optimized Base-Assisted Metallation for Sterically Hindered Ligands Objective: Achieve complete tridentate coordination of 2-amino-N-(pyridin-2-ylmethyl)acetamide to a transition metal center.

  • Step 1: Ligand Neutralization. Suspend 1.0 equivalent of the ligand dihydrochloride salt in anhydrous DMF (0.1 M). Add 2.5 equivalents of finely ground K2CO3.

    • Causality: The slight excess of small, inorganic base ensures complete deprotonation without introducing bulky organic cations that cause steric clashing.

  • Step 2: Pre-activation. Stir the suspension at 40 °C for 30 minutes.

    • Self-Validation: The suspension should change from a heterogeneous mixture to a finer dispersion, indicating the formation of the free base. If unreacted chunky salt remains, sonicate for 5 minutes. If the solution remains highly acidic or heterogeneous, verify the anhydrous nature of your DMF, as water can impede the carbonate's basicity.

  • Step 3: Metal Addition. Slowly add 0.95 equivalents of the metal precursor (e.g., [PdCl2(CH3CN)2] or CuSO4·5H2O) dissolved in DMF dropwise over 15 minutes.

    • Causality: Dropwise addition prevents the local over-concentration of metal, which can lead to kinetic trapping of kinetically favored but thermodynamically unstable 1:1 complexes.

  • Step 4: Thermal Isomerization. Elevate the temperature to 80 °C and stir for 12–24 hours.

    • Causality: Elevated temperatures provide the activation energy required for the flexible methylene linkers to rearrange, allowing the primary amine to coordinate and form the stable tridentate chelate.

  • Step 5: Isolation. Cool to room temperature, filter off the KCl/K2CO3 salts, and precipitate the complex by adding cold diethyl ether.

References

  • Understanding Structural Isomerism in Organoiridium Picolinamidate Complexes and its Consequences on Reactivity and Biological Properties, nih.gov,
  • Coordination diversity in palladium(II)-picolinamide ligand complexes: structural and quantum chemical studies, tandfonline.com,
  • CuSO4/N-(9H-carbazol-9-yl)picolinamide-Catalyzed C–O Coupling of (Hetero)

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride vs. Standard Pyridine Ligands

Executive Summary In the landscape of coordination chemistry and metallodrug design, the selection of an appropriate ligand dictates the thermodynamic stability, solubility, and biological efficacy of the resulting metal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of coordination chemistry and metallodrug design, the selection of an appropriate ligand dictates the thermodynamic stability, solubility, and biological efficacy of the resulting metal complex. This guide provides an objective, data-driven comparison between 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (APA-2HCl) and standard pyridine-based alternatives such as 2-picolylamine (DPA), 2,2'-bipyridine (bpy), and unsubstituted pyridine.

As a versatile tridentate chelator, APA bridges the gap between traditional pyridine ligands and peptide-based chelators. By incorporating a pH-responsive amide linkage and being formulated as a highly water-soluble dihydrochloride salt, APA offers superior control over metal coordination geometry and aqueous stability—critical parameters for researchers developing metal-based therapeutics or diagnostic radiotracers.

Structural and Mechanistic Causality: The APA Advantage

To understand the performance gap between APA and standard ligands, we must analyze the causality behind their coordination mechanics.

The Limitation of Standard Pyridine Ligands

Standard ligands like 2,2'-bipyridine and 2-picolylamine are bidentate. While they form stable 5-membered chelate rings, their coordination spheres often leave coordination sites open to solvent molecules or biological nucleophiles, leading to premature metal dissociation in vivo. Furthermore, rigid ligands like bipyridine are highly hydrophobic, requiring organic co-solvents (e.g., DMSO or methanol) that complicate biological assays and can competitively bind to the metal center [3].

The Tridentate "Chelate Effect" of APA

APA is structurally analogous to a dipeptide where the terminal carboxylate is replaced by a pyridine ring. It features three distinct donor atoms:

  • Pyridine Nitrogen (Py-N): Provides strong σ -donation and π -acceptor capabilities.

  • Amide Nitrogen/Oxygen: Acts as a pH-dependent switch.

  • Primary Amine (NH 2​ ): Provides strong σ -donation.

At physiological pH, APA undergoes a metal-assisted amide deprotonation [1]. The metal coordinates to the Py-N, the deprotonated Amide-N, and the Amine-N. This specific topology forces the formation of two fused 5,5-membered chelate rings . According to coordination thermodynamics, fused 5-membered rings represent a deep thermodynamic sink, vastly increasing the stability constant ( logβ ) compared to the single ring formed by 2-picolylamine [2][4].

The Role of the Dihydrochloride Salt

Formulating APA as a dihydrochloride salt is a deliberate design choice. It protonates the primary amine and pyridine nitrogen during storage, preventing oxidative degradation and drastically increasing shelf-life. More importantly, it ensures instantaneous aqueous solubility (>50 mg/mL) without the need for cytotoxic organic co-solvents.

CoordinationPathway Ligand APA Dihydrochloride (Protonated) LowPH Low pH (< 4) Bidentate (N, O) Ligand->LowPH + Cu(II) HighPH Physiological pH (7.4) Tridentate (N, N-, N) LowPH->HighPH Base (-H+) StableComplex Fused 5,5-Membered Chelate Rings HighPH->StableComplex Chelate Effect

pH-dependent coordination logic of APA with Cu(II) yielding stable 5,5-membered chelate rings.

Quantitative Performance Comparison

The following table summarizes the physicochemical and thermodynamic properties of APA against standard pyridine ligands when coordinating to a borderline hard/soft metal like Copper(II).

LigandDenticityDonor SetAqueous SolubilityCu(II) logβ (approx.)pH Responsiveness
APA-2HCl TridentateN(py), N(amide), N(amine)Excellent (>50 mg/mL)14.5 - 16.0High (Amide deprotonation)
2-Picolylamine BidentateN(py), N(amine)Moderate9.6Low
2,2'-Bipyridine BidentateN(py), N(py)Poor (Requires organics)8.0None
Pyridine MonodentateN(py)High (Volatile)2.5None

Data synthesis derived from established stability constants of pyridine-carboxamides and dipeptide analogues [1][3][4].

Experimental Workflows & Self-Validating Protocols

To objectively demonstrate the superiority of APA-2HCl in aqueous environments, the following self-validating protocols are provided. These workflows are designed with internal visual and spectroscopic controls to ensure experimental integrity.

Protocol 1: Synthesis of Cu(II) Complexes (Aqueous vs. Mixed Solvent)

This protocol highlights the solubility advantages and the visual confirmation of amide deprotonation.

Step-by-Step Methodology:

  • Preparation: Weigh 0.1 mmol of APA-2HCl and 0.1 mmol of CuCl 2​⋅2H2​O . Weigh a parallel set using 2,2'-bipyridine (bpy) instead of APA.

  • Solubilization: Add 5 mL of deionized water to both vials.

    • Self-Validation Check: The APA vial will dissolve instantly, yielding a clear solution. The bpy vial will remain a suspension, proving bpy's unsuitability for purely aqueous biological assays.

  • Metal Addition: Add the CuCl 2​ to the APA solution. The solution will turn light blue, indicating initial bidentate coordination (amide remains protonated).

  • pH Trigger: Slowly titrate 0.1 M NaOH into the APA-Cu solution until the pH reaches 7.5.

    • Self-Validation Check: The solution will undergo a sharp color transition from light blue to deep violet . This color shift is the definitive proof of metal-assisted amide deprotonation. The deprotonated amide nitrogen is a strong σ -donor, which increases the ligand field splitting energy ( Δo​ ), blue-shifting the d-d absorption band.

Protocol 2: Spectrophotometric Titration for Stability Profiling

To quantify the thermodynamic stability of the APA-metal complex, a UV-Vis titration workflow is utilized.

Step-by-Step Methodology:

  • Equilibration: Prepare a 1 mM solution of APA-2HCl and 0.9 mM Cu(NO 3​ ) 2​ in 0.1 M NaCl (to maintain constant ionic strength).

  • Titration: Using an automated titrator, adjust the pH from 2.0 to 10.0 in increments of 0.2 pH units using 0.1 M NaOH.

  • Spectral Acquisition: Record the UV-Vis spectrum (400–900 nm) after a 3-minute equilibration period at each pH step.

  • Data Analysis: Plot the absorbance at the λmax​ of the deep violet species (~550 nm) versus pH.

    • Self-Validation Check: The presence of tight isosbestic points in the overlaid spectra confirms a clean, two-state transition from the protonated complex to the deprotonated tridentate complex, without the formation of insoluble copper hydroxide precipitates.

Workflow Step1 1. Ligand Preparation Dissolve APA-2HCl in DI Water Step2 2. Metal Addition Add Cu(II) Salt Solution Step1->Step2 Step3 3. pH Adjustment Titrate with NaOH (pH 2 to 10) Step2->Step3 Step4 4. Spectroscopic Analysis Record UV-Vis Spectra Step3->Step4 Step5 5. Data Processing Identify Isosbestic Points & Log β Step4->Step5

Step-by-step spectrophotometric titration workflow for determining metal-ligand stability.

Conclusion

For applications demanding high aqueous solubility, physiological pH responsiveness, and extreme thermodynamic stability, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride vastly outperforms standard pyridine ligands. Its ability to form fused 5,5-membered chelate rings via amide deprotonation makes it an elite building block for metallodrugs, radiopharmaceuticals, and advanced catalytic systems.

References

  • Aqueous Solution Equilibria and Spectral Features of Copper Complexes with Tripeptides Containing Glycine or Sarcosine and Leucine or Phenylalanine MDPI, 2022. URL:[Link]

  • Investigation of copper(II) complexation by glycylglycine using isothermal titration calorimetry AKJournals, 2011. URL:[Link]

  • Properties and ATRP Activity of Copper Complexes with Substituted Tris(2-pyridylmethyl)amine-Based Ligands Inorganic Chemistry - ACS Publications, 2015. URL:[Link]

  • 1:1 Complexes of Pyridine-2-carboxamide with Bivalent Metals Bulletin of the Chemical Society of Japan | Oxford Academic, 2006. URL:[Link]

Comparative

A Comparative Guide to the Validation of LC-MS Analytical Methods for the Quantification of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the accurate quantification of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the accurate quantification of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in a biological matrix, such as human plasma. The principles and protocols outlined herein are grounded in the rigorous guidelines set forth by the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH).[1][2][3][4][5][6][7][8] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method suitable for pharmacokinetic, toxicokinetic, and bioequivalence studies.[9][10]

The validation of a bioanalytical method is a critical process that establishes the suitability of a quantitative analytical method for its intended purpose.[7][9] It provides objective evidence that the method consistently produces results that meet predetermined specifications.[1] For regulatory submissions, such as Investigational New Drug (IND), New Drug Application (NDA), and Abbreviated New Drug Application (ANDA) filings, a thoroughly validated bioanalytical method is mandatory.[1]

This guide will delve into the core validation parameters, providing not only the "how" but also the "why" behind each experimental choice. We will explore specificity, linearity, accuracy, precision, and stability, offering detailed protocols and illustrative workflows.

Specificity and Selectivity: Ensuring the Method's Focus

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[11] Selectivity, a closely related term, refers to the ability to measure the analyte of interest in the presence of unrelated compounds in the matrix.[11][12] In the context of LC-MS, this is crucial to avoid interference from endogenous matrix components, metabolites, or concomitant medications.[13]

Experimental Protocol for Specificity/Selectivity Assessment:
  • Matrix Blank Analysis: Analyze a minimum of six different lots of the blank biological matrix (e.g., human plasma) to assess for any interfering peaks at the retention time of the analyte and the internal standard (IS).

  • Analyte and IS Spiking: Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Data Evaluation: The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be less than 5% of the IS response.

The following diagram illustrates the workflow for assessing specificity and selectivity:

cluster_0 Specificity & Selectivity Workflow A Obtain ≥ 6 lots of blank matrix B Analyze blank matrix samples A->B C Spike blank matrix with analyte (LLOQ) & IS A->C E Evaluate interference at analyte & IS retention times B->E D Analyze spiked samples C->D D->E F Acceptance Criteria Met? E->F G Method is Specific/Selective F->G Yes H Method Optimization Required F->H No

Caption: Workflow for Specificity and Selectivity Assessment.

Linearity: Establishing a Proportional Response

Linearity demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[14][15] A calibration curve is constructed by plotting the response (peak area ratio of analyte to IS) against the analyte concentration.

Experimental Protocol for Linearity Assessment:
  • Calibration Standards: Prepare a series of at least six non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte. The range should encompass the expected concentrations in study samples, including the LLOQ and the Upper Limit of Quantification (ULOQ).

  • Analysis: Analyze the calibration standards in at least three independent runs.

  • Data Evaluation: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.

The relationship between analyte concentration and detector response is visualized in the following diagram:

cluster_1 Linearity Assessment Workflow A Prepare calibration standards (≥ 6 levels) B Analyze standards in triplicate A->B C Plot response vs. concentration B->C D Perform linear regression analysis C->D E Evaluate r² and back-calculated concentrations D->E F Acceptance Criteria Met? E->F G Linearity Established F->G Yes H Re-evaluate calibration range/model F->H No cluster_2 Overall LC-MS Method Validation Process Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability ValidationReport Validation Report Generation Stability->ValidationReport

Caption: A high-level overview of the LC-MS method validation workflow.

Conclusion

A robust and reliable LC-MS method is indispensable for the successful development of pharmaceutical products. The validation process, guided by regulatory standards, ensures the integrity and quality of the bioanalytical data. [9]This guide provides a comprehensive framework for validating an LC-MS method for the quantification of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. By adhering to these principles and protocols, researchers can confidently generate high-quality data to support regulatory filings and advance their drug development programs.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). gmp-compliance.org.
  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4).
  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA.
  • Stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
  • Bioanalytical method validation: An updated review. (n.d.). PMC.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency.
  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR.
  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions.
  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. (2024, July 10). ACS Publications.
  • Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.).
  • Accuracy, linearity, and statistical differences in comparative quantification in untargeted plant metabolomics using LC-ESI-Orbitrap-MS. (2025, March 10). PMC.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • What Does Specificity Mean in Chromatography? (n.d.).
  • How can I conduct specificity and selectivity of validation? (2023, February 9). ResearchGate.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC.
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research.
  • Designing LCMS Studies with the FDA in Mind from the Start. (2024, November 6). Agilex Biolabs.
  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). PMC.
  • Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma. (2017, November 11).
  • Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. (n.d.). SciELO.
  • Development and Validation of a Quantitative LCMS/MS Method for Measuring CYP4V2 Enzyme Activity in rAAV-hCYP4V2 Gene Therapy Products. (2026, March 24). Preprints.org.
  • Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma. (2020, December 1). PubMed.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PMC.
  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (n.d.). PMC.
  • Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research. Thermo Fisher Scientific.
  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.).
  • A Comparative Guide to the Characterization of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. (n.d.). Waters.

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Validation

A Comparative Guide to Metal Chelation Efficacy: 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride vs. EDTA

Introduction: The Critical Role of Metal Chelation in Scientific Research In the realms of chemistry, biology, and medicine, the precise control of metal ion concentration is paramount. Metal ions are integral to countle...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metal Chelation in Scientific Research

In the realms of chemistry, biology, and medicine, the precise control of metal ion concentration is paramount. Metal ions are integral to countless biological processes, acting as cofactors for enzymes and stabilizing protein structures. However, an excess or imbalance of these ions can lead to toxicity, oxidative stress, and the progression of various diseases.[1] Chelating agents, molecules capable of forming multiple coordinate bonds with a single metal ion to create a stable, water-soluble complex, are the primary tools for managing metal ion activity.[1] The efficacy of a chelating agent is dictated by several factors, including its affinity and selectivity for specific metals, its behavior across different pH ranges, and its inherent structural properties.

This guide provides an in-depth comparison of two chelating agents: the well-established hexadentate chelator, Ethylenediaminetetraacetic acid (EDTA), and the less-characterized 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, a compound belonging to the picolylamine class of ligands. While EDTA is a benchmark for strong, non-selective chelation, the potential of more specific and targeted chelators like 2-amino-N-(pyridin-2-ylmethyl)acetamide warrants a thorough evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental differences between these chelators and to design experiments for their comparative evaluation.

Theoretical Framework: Why Denticity and the Chelate Effect are Decisive

The stability of a metal-chelator complex is the cornerstone of its efficacy. This stability is quantified by the stability constant (log K), where a higher value indicates a stronger and more stable complex.[2] Two key principles from coordination chemistry govern this stability: denticity and the chelate effect.

  • Denticity refers to the number of donor atoms a single ligand uses to bind to a central metal ion.[3] Ligands are classified as monodentate (one donor atom), bidentate (two donor atoms), and so on. Polydentate ligands, which bind through multiple donor atoms, are also known as chelating agents.[3]

  • The Chelate Effect is the observation that complexes formed by polydentate ligands are significantly more stable than those formed by a corresponding number of monodentate ligands with similar donor atoms.[4][5] This enhanced stability is primarily due to a favorable increase in entropy upon chelation.[5] When a single polydentate ligand replaces multiple monodentate ligands (often water molecules), the total number of free molecules in the solution increases, leading to a more disordered and entropically favorable state.

This theoretical underpinning is crucial when comparing EDTA and 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

In-Depth Analysis of the Chelators

Ethylenediaminetetraacetic acid (EDTA): The Hexadentate Gold Standard

EDTA is an aminopolycarboxylic acid that acts as a hexadentate ligand , meaning it can form six coordinate bonds with a metal ion through its two nitrogen atoms and four carboxylate groups.[5] This multi-point attachment creates a highly stable, cage-like structure around the metal ion, making EDTA an exceptionally effective and broad-spectrum chelator.[6]

Key Properties of EDTA:

  • High Stability Constants: Due to the chelate effect, EDTA forms very stable complexes with a wide range of di- and trivalent metal ions. These high stability constants mean that EDTA can effectively sequester metals even at low concentrations.

  • pH Dependence: The chelating ability of EDTA is highly dependent on the pH of the solution.[7] The four carboxylic acid groups have different pKa values, and the fully deprotonated form (at higher pH) is the most effective for chelation.[7] For instance, its capacity to chelate divalent cations increases with rising pH, making it a more effective preservative for DNA at pH 10 than at pH 8.[8]

  • Broad-Spectrum Chelation: EDTA is not highly selective and will chelate numerous metal ions with high affinity. This can be advantageous for general heavy metal detoxification but can also lead to the depletion of essential minerals like calcium and zinc.[9]

2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride: A Picolylamine-Based Chelator

Based on its structure, which features a pyridine nitrogen, an amide nitrogen, and an amine nitrogen, 2-amino-N-(pyridin-2-ylmethyl)acetamide is predicted to act as a bidentate or tridentate ligand . A structurally similar compound, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, has been shown to be a tridentate ligand.[10]

Predicted Properties of 2-amino-N-(pyridin-2-ylmethyl)acetamide:

  • Lower Stability Constants: As a bidentate or tridentate chelator, it is expected to form significantly less stable complexes with metal ions compared to the hexadentate EDTA.[11] This is a direct consequence of the less pronounced chelate effect.[6][11] Bidentate and tridentate complexes are more kinetically labile and prone to dissociation at lower ligand concentrations.[11]

  • Potential for Higher Selectivity: Ligands with fewer donor atoms can sometimes offer greater selectivity for specific metal ions, depending on the preferred coordination geometry of the metal. Picolylamine derivatives have been investigated for their chelation of specific metals like copper (Cu(II)).[12]

  • pH Dependence: Similar to EDTA, the chelation ability of this compound will be pH-dependent. The protonation of the nitrogen atoms at low pH will interfere with their ability to coordinate with metal ions. Studies on bis-picolylamine resins show that metal adsorption increases with pH.[13]

Quantitative Comparison of Chelation Efficacy

A direct, quantitative comparison of chelation efficacy relies on the stability constants of the metal-ligand complexes. The following table presents the known stability constants (log K) for EDTA with several biologically relevant metal ions. Corresponding experimentally determined values for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride are not currently available in the literature.

Metal IonEDTA (log K)2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (log K)
Ca(II)10.7Not Available
Mg(II)8.7Not Available
Zn(II)16.5Not Available
Cu(II)18.8Not Available
Fe(III)25.1Not Available
Pb(II)18.0Not Available
Note: EDTA stability constants are from NIST and IUPAC databases and can vary with experimental conditions such as temperature and ionic strength.

Given the absence of data for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, a direct comparison is not possible. However, based on its lower predicted denticity, its stability constants are expected to be substantially lower than those of EDTA for the same metal ions.

Experimental Protocols for a Head-to-Head Comparison

For researchers wishing to directly compare the chelation efficacy of these two compounds, a series of well-established experiments can be performed. The following protocols provide a framework for such a study.

I. Synthesis and Characterization of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

As this compound may not be readily available in large quantities, a synthetic route may be necessary. A plausible approach involves the acylation of 2-(aminomethyl)pyridine. A general procedure for a related synthesis is provided below, which can be adapted.[14]

Reaction Scheme:

reactant1 2-(Aminomethyl)pyridine product_intermediate Boc-protected intermediate reactant1->product_intermediate Base (e.g., Et3N) reactant2 2-Chloro-N-Boc-acetamide reactant2->product_intermediate deprotection Deprotection (e.g., TFA or HCl) product_intermediate->deprotection product_final 2-amino-N-(pyridin-2-ylmethyl)acetamide deprotection->product_final

Caption: Synthetic pathway for 2-amino-N-(pyridin-2-ylmethyl)acetamide.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(aminomethyl)pyridine and a suitable base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane).

  • Acylation: Slowly add a solution of a protected 2-aminoacetyl chloride derivative (e.g., 2-chloro-N-Boc-acetamide) to the flask at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the intermediate product by column chromatography.

  • Deprotection: Remove the protecting group (e.g., Boc group with trifluoroacetic acid or hydrochloric acid) to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[15][16]

Experimental Workflow:

cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized solutions: - Chelator (EDTA or target compound) - Metal salt (e.g., CuCl2) - Acid (e.g., HCl) - Base (e.g., NaOH) B Calibrate pH electrode A->B C Titrate chelator solution with NaOH (to determine pKa values) B->C D Titrate metal-chelator solution with NaOH B->D E Plot titration curves (pH vs. volume of NaOH) C->E D->E F Input data into software (e.g., HYPERQUAD) E->F G Calculate stepwise and overall stability constants (log K, log β) F->G

Sources

Comparative

A Comparative Guide to Benchmarking the Binding Kinetics of Novel Small Molecule-Protein Interactions: A Case Study with 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. Beyond simple affinity, the kinetics of this binding—the rates of associa...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. Beyond simple affinity, the kinetics of this binding—the rates of association and dissociation—can profoundly influence a compound's pharmacological effect and in vivo efficacy. A compound with a slow dissociation rate, for instance, may exhibit a prolonged duration of action, a desirable trait for many therapeutic indications.[1] This guide provides a comprehensive framework for benchmarking the binding kinetics of novel small molecule complexes, using the hypothetical interaction of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride with a target protein as our case study.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven rationale for experimental design and data interpretation. We will compare and contrast three powerful label-free techniques: Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC), providing the theoretical underpinnings and practical steps necessary to generate high-quality, reliable kinetic data.

The Central Role of Binding Kinetics in Drug Development

The journey from a preliminary "hit" to a viable drug candidate is a multi-parameter optimization challenge. While the equilibrium dissociation constant (KD), a measure of binding affinity, is a critical parameter, it only tells part of the story. KD is the ratio of the dissociation rate constant (kd or koff) to the association rate constant (ka or kon). Two compounds can have identical KD values but vastly different kinetic profiles, leading to distinct biological outcomes.[2]

  • Fast-on, Fast-off (High ka, High kd): These compounds reach equilibrium quickly and may be easily displaced. This profile can be advantageous for targets where rapid modulation is desired.

  • Slow-on, Slow-off (Low ka, Low kd): This profile, often referred to as long residence time, can lead to sustained target engagement and a more durable pharmacological effect.[1]

Understanding these kinetic parameters is crucial for building robust structure-activity relationships (SAR) and structure-kinetic relationships (SKR), which in turn guide the medicinal chemistry efforts to refine lead compounds.[2]

Surface Plasmon Resonance (SPR): The Gold Standard for Kinetic Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free optical biosensing technique that has become an indispensable tool in drug discovery for its high sensitivity and ability to provide detailed kinetic information.[3][4][5] It is particularly well-suited for studying the interactions of small molecules with immobilized protein targets.[6]

Principle of SPR

SPR technology detects changes in the refractive index at the surface of a sensor chip.[3] In a typical experiment, a protein target (the "ligand") is immobilized on the sensor surface. A solution containing the small molecule of interest (the "analyte"), in this case, 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, is flowed over the surface. As the analyte binds to the immobilized ligand, the accumulation of mass at the surface causes a change in the refractive index, which is detected in real-time as a response in a sensorgram. The shape of this sensorgram during the association and subsequent dissociation phases is used to calculate the ka and kd values.

Experimental Workflow: SPR Analysis

The following workflow outlines the key steps for analyzing the binding of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride to a target protein using SPR.

SPR_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: SPR Run cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein on Sensor Chip p2 Prepare Analyte Dilution Series (e.g., 0.1 µM to 10 µM) r1 Equilibrate with Running Buffer p2->r1 r2 Inject Analyte (Association) r1->r2 r3 Flow Running Buffer (Dissociation) r2->r3 r4 Regeneration Step (if necessary) r3->r4 a1 Reference Surface Subtraction r4->a1 a2 Fit Sensorgrams to a Binding Model (e.g., 1:1) a1->a2 a3 Calculate ka, kd, and KD a2->a3

Caption: High-level workflow for a typical SPR experiment.

Detailed SPR Protocol

Objective: To determine the ka, kd, and KD of the interaction between a target protein and 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • High-purity target protein

  • 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

  • Running buffer (e.g., HBS-EP+ with 1-5% DMSO)

Methodology:

  • Protein Immobilization:

    • Rationale: Covalent attachment of the target protein to the sensor surface is crucial for stable and reproducible measurements. Amine coupling is a common and robust method.

    • Steps:

      • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

      • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) to achieve the desired immobilization level. For small molecule analysis, a higher surface density is often required.[6]

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Preparation:

    • Rationale: A concentration series of the analyte is required to accurately determine the kinetic parameters. The concentration range should ideally span from 0.1x to 10x the expected KD.

    • Steps:

      • Prepare a high-concentration stock solution of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in 100% DMSO.

      • Perform a serial dilution in running buffer to create a concentration series (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, and a buffer blank). Ensure the final DMSO concentration is consistent across all samples and is matched in the running buffer to minimize bulk refractive index effects.[6]

  • Kinetic Analysis (Multi-Cycle Kinetics):

    • Rationale: Injecting different analyte concentrations in separate cycles allows for global fitting of the data to a single kinetic model, providing more robust results.

    • Steps:

      • Equilibrate the system by flowing running buffer over the sensor surface until a stable baseline is achieved.

      • Inject the lowest concentration of the analyte for a defined period (e.g., 60-180 seconds) to monitor the association phase.

      • Switch back to flowing running buffer to monitor the dissociation phase (e.g., 180-600 seconds).

      • If the analyte does not fully dissociate, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.

      • Repeat steps 2-4 for each concentration in the dilution series, including the buffer blank for double referencing.

  • Data Analysis:

    • Rationale: Mathematical models are applied to the raw sensorgram data to extract the kinetic rate constants.

    • Steps:

      • Process the raw data by subtracting the response from the reference surface and the response from the buffer blank injection.

      • Globally fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model is often appropriate for simple small molecule interactions).

      • The fitting algorithm will yield values for ka (in M-1s-1), kd (in s-1), and the calculated KD (in M).

Biolayer Interferometry (BLI): A High-Throughput Alternative

Biolayer Interferometry (BLI) is another label-free optical technique that measures biomolecular interactions in real-time.[7][8] While sharing a similar goal with SPR, its implementation differs, offering advantages in throughput and sample compatibility.[7] BLI is particularly effective for fragment-based screening and initial hit characterization.[9]

Principle of BLI

BLI technology uses disposable biosensor tips. White light is passed down the biosensor and is reflected from two surfaces: an internal reference layer and the outer surface where the ligand is immobilized. These two reflections create an interference pattern. When an analyte binds to the immobilized ligand, the thickness of the biological layer on the biosensor tip increases, causing a shift in the interference pattern that is measured in real-time.[7] This shift is proportional to the number of bound molecules.

Experimental Workflow: BLI Analysis

BLI_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: BLI Run cluster_analysis Phase 3: Data Analysis p1 Immobilize Target Protein on Biosensor Tips p2 Prepare 96/384-well Plate with Analyte Dilution Series & Buffers r1 Baseline in Buffer p2->r1 r2 Association in Analyte Well r1->r2 r3 Dissociation in Buffer Well r2->r3 a1 Reference Sensor Subtraction r3->a1 a2 Fit Curves to a Binding Model (e.g., 1:1) a1->a2 a3 Calculate ka, kd, and KD a2->a3

Caption: Standard dip-and-read workflow for a BLI experiment.

Detailed BLI Protocol

Objective: To determine the ka, kd, and KD of the interaction between a target protein and 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

Materials:

  • BLI instrument (e.g., Octet®)

  • Biosensors (e.g., Streptavidin (SA) for biotinylated proteins)

  • Black 96-well or 384-well microplates

  • Biotinylated target protein

  • 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

  • Assay buffer (e.g., PBS with 0.1% BSA, 0.02% Tween-20, and 1-5% DMSO)

Methodology:

  • Plate Setup:

    • Rationale: The dip-and-read format of BLI requires careful plate mapping to ensure the biosensors move through the correct sequence of wells.

    • Steps:

      • Hydrate the biosensors in assay buffer.

      • In a 96-well plate, add assay buffer to the appropriate wells for baseline and dissociation steps.

      • Add the biotinylated target protein to the loading wells.

      • Prepare a serial dilution of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride in assay buffer in the designated "association" wells. Include a buffer-only well for reference subtraction.

  • BLI Assay Execution:

    • Rationale: The instrument software controls the movement of the biosensors between wells to generate the kinetic data.

    • Steps:

      • Baseline: Dip the biosensors into the buffer wells to establish a stable baseline (60 seconds).

      • Loading: Move the biosensors into the wells containing the biotinylated target protein to immobilize the ligand onto the streptavidin-coated tips (120-300 seconds).

      • Baseline 2: Move the sensors back into buffer wells to establish a new baseline post-loading (60 seconds).

      • Association: Transfer the sensors to the wells containing the analyte dilution series to measure the binding interaction (120-180 seconds).

      • Dissociation: Move the sensors to buffer wells to measure the dissociation of the analyte (180-600 seconds).

  • Data Analysis:

    • Rationale: Similar to SPR, the resulting binding curves are fitted to a kinetic model.

    • Steps:

      • Process the data by aligning the curves to the baseline and dissociation steps.

      • Subtract the signal from the reference sensor (which was exposed to buffer instead of analyte).

      • Globally fit the data from the different analyte concentrations to a 1:1 binding model to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Benchmark

Isothermal Titration Calorimetry (ITC) stands apart from SPR and BLI as it directly measures the heat released or absorbed during a binding event.[10][11] This makes it the gold standard for determining the thermodynamics of an interaction, providing not only the binding affinity (KD) but also the enthalpy (ΔH) and stoichiometry (n) of the interaction in a single experiment.[12] While not a direct measure of kinetic rates (ka, kd), it is an invaluable orthogonal method to validate the affinity determined by surface-based techniques and to provide deeper mechanistic insight.

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the target protein, and a syringe is filled with the small molecule ligand. The ligand is titrated into the sample cell in small, precise injections. If binding occurs, heat is either released (exothermic) or absorbed (endothermic), causing a temperature difference between the sample and reference cells. The instrument's feedback system applies power to maintain a zero temperature difference, and this power is what is measured. The resulting data is a plot of heat per injection versus the molar ratio of ligand to protein.[13]

Experimental Workflow: ITC Analysis

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: ITC Run cluster_analysis Phase 3: Data Analysis p1 Prepare Protein in Cell & Ligand in Syringe p2 Ensure Identical Buffer Compositions r1 Equilibrate System Thermally p2->r1 r2 Perform Series of Small Injections r1->r2 r3 Record Heat Change per Injection r2->r3 a1 Integrate Injection Peaks r3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to a Binding Model to Determine KD, ΔH, and n a2->a3

Caption: Core steps involved in an ITC experiment.

Detailed ITC Protocol

Objective: To determine the KD, ΔH, and stoichiometry (n) of the interaction between a target protein and 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

Materials:

  • ITC instrument (e.g., MicroCal)

  • High-purity, concentrated target protein

  • 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride

  • Dialysis buffer (e.g., PBS or HEPES)

Methodology:

  • Sample Preparation:

    • Rationale: This is the most critical step in ITC. Both the protein and ligand must be in an identical, well-matched buffer to minimize the heats of dilution, which can obscure the true binding signal.[12]

    • Steps:

      • Dialyze the target protein extensively against the final assay buffer.

      • Dissolve the small molecule ligand in the exact same final dialysis buffer. Small differences in pH or buffer components can create large artifacts.

      • Degas both solutions to prevent air bubbles in the cell or syringe.

      • Accurately determine the concentration of both protein and ligand. Errors in concentration directly impact the calculated stoichiometry and KD.[12]

  • ITC Experiment Setup:

    • Rationale: The concentrations of protein and ligand must be chosen carefully to generate a complete binding isotherm. A good starting point is to have the ligand concentration in the syringe be 10-15 times the protein concentration in the cell.[10]

    • Steps:

      • Load the target protein into the sample cell (e.g., 10-20 µM).

      • Load the 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride solution into the injection syringe (e.g., 100-200 µM).

      • Set the experimental parameters: cell temperature, number of injections (e.g., 20), injection volume (e.g., 2 µL), and spacing between injections.

  • Data Acquisition and Analysis:

    • Rationale: The raw data (power vs. time) is integrated to determine the heat per injection, which is then used to generate the binding isotherm.

    • Steps:

      • Perform a control experiment by injecting the ligand into buffer alone to measure the heat of dilution. This value is subtracted from the main experiment's data.

      • Integrate the area under each injection peak in the raw thermogram.

      • Plot the integrated heat per injection against the molar ratio of ligand to protein.

      • Fit this binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: KD, ΔH, and n.

Comparative Data Analysis and Interpretation

To illustrate how data from these techniques can be compared, let's consider a hypothetical dataset for the interaction of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride (Compound X) with its target, Protein Y.

Table 1: Hypothetical Kinetic and Thermodynamic Data
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
ka (M-1s-1) 1.5 x 1051.2 x 105Not Determined
kd (s-1) 7.5 x 10-38.4 x 10-3Not Determined
KD (nM) 507065
Stoichiometry (n) Assumed 1:1Assumed 1:10.98
ΔH (kcal/mol) Not DeterminedNot Determined-8.5
Interpretation of Results
  • Affinity (KD): The KD values obtained from all three techniques are in good agreement (50, 70, and 65 nM), providing high confidence that Compound X is a nanomolar binder to Protein Y. The close correlation between the surface-based methods (SPR, BLI) and the in-solution method (ITC) suggests that immobilizing the protein did not significantly alter its binding properties.

  • Kinetics (ka, kd): Both SPR and BLI show a moderately fast association rate (ka ~105 M-1s-1) and a relatively slow dissociation rate (kd ~10-3 s-1). This corresponds to a residence time (1/kd) of approximately 2 minutes, indicating stable target engagement.

  • Thermodynamics (ΔH) and Stoichiometry (n): ITC provides unique information. The stoichiometry value of n=0.98 confirms a 1:1 binding interaction, validating the model used for SPR and BLI data analysis. The negative enthalpy (ΔH = -8.5 kcal/mol) indicates that the binding is an enthalpically driven process, likely dominated by favorable hydrogen bonding and van der Waals interactions.

Table 2: Comparison of Techniques
FeatureSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output ka, kd, KDka, kd, KDKD, ΔH, n
Principle Refractive Index ChangeOptical Layer InterferenceHeat Change
Throughput Medium to HighHighLow
Sample Consumption Low (Analyte), Medium (Ligand)LowHigh
Strengths High sensitivity, precise kinetics, well-established.[3]High throughput, crude sample tolerance, lower cost per data point.[7][9]Gold standard for thermodynamics, in-solution measurement, no immobilization.[10][12]
Limitations Potential for mass transport limitations, sensitive to bulk effects.Lower sensitivity than SPR, baseline stability can be an issue.Low throughput, high sample consumption, does not provide kinetic rates.

Conclusion

Benchmarking the binding kinetics of a novel small molecule like 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a critical step in its evaluation as a potential therapeutic agent. No single technique provides a complete picture; rather, a multi-faceted approach yields the most reliable and comprehensive understanding of the molecular interaction.

This guide recommends a tiered strategy. Biolayer Interferometry serves as an excellent initial screening tool due to its high throughput. Promising hits can then be subjected to rigorous kinetic characterization using Surface Plasmon Resonance , which offers higher precision for determining ka and kd. Finally, Isothermal Titration Calorimetry should be employed as an orthogonal, in-solution method to validate the binding affinity and provide invaluable thermodynamic data that can guide further optimization. By integrating these powerful techniques, researchers can build a robust data package that confidently establishes the binding profile of their compound, paving the way for informed decisions in the drug discovery pipeline.

References
  • Creative Biolabs. Biolayer Interferometry (BLI). Available from: [Link]

  • Aragen Bioscience. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Available from: [Link]

  • Croy, C.H., et al. (2023). Discovery of RNA-binding fragments using biolayer interferometry. RSC Medicinal Chemistry. Available from: [Link]

  • Wartchow, C.A., et al. (2011). Biosensor-based small molecule fragment screening with biolayer interferometry. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Shank-Retzlaff, M., et al. (2014). Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. Analytical Chemistry. Available from: [Link]

  • Nguyen, T.H., et al. (2015). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology. Available from: [Link]

  • Croy, C.H., et al. (2023). Discovery of RNA-binding fragments using biolayer interferometry. RSC Publishing. Available from: [Link]

  • Practical Fragments. (2011). Biolayer interferometry (BLI). Available from: [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Available from: [Link]

  • National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. Available from: [Link]

  • The Huck Institutes of the Life Sciences. Isothermal Titration Calorimetry. Available from: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • Johnson, T.O., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • IntechOpen. (2022). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Available from: [Link]

  • Wadsö, I. & T. W. (2007). Characterization of molecular interactions using isothermal titration calorimetry. Journal of Molecular Recognition. Available from: [Link]

  • Tiwary, P., et al. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. Available from: [Link]

  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. Available from: [Link]

  • Guo, Y., et al. (2022). Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization. Journal of Medicinal Chemistry. Available from: [Link]

  • Nitrocompound. (2026). 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride. Available from: [Link]

  • NextSDS. 2-amino-2-(pyridin-2-yl)acetamide — Chemical Substance Information. Available from: [Link]

  • Al-Hamdani, A.A., et al. (2024). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex. Scientific Reports. Available from: [Link]

  • Google Patents. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Hilaris. (2016). 2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological S. Available from: [Link]

  • ResearchGate. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Available from: [Link]

  • NIST. Acetamide, 2-amino-. Available from: [Link]

  • MDPI. (2019). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Available from: [Link]

  • ResearchGate. (2026). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

Sources

Validation

Unmasking the "HPLC Illusion": Orthogonal Cross-Validation of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride Purity

As a Senior Application Scientist in drug development, I frequently encounter a phenomenon I call the "HPLC Illusion"—the false confidence generated by a 99% peak area on a UV chromatogram. For highly polar, ionizable bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter a phenomenon I call the "HPLC Illusion"—the false confidence generated by a 99% peak area on a UV chromatogram. For highly polar, ionizable building blocks like 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride , relying solely on chromatography is a critical analytical blind spot.

Because High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a relative method dependent on chromophores, it is entirely blind to the chloride counterion, inorganic salts, and absorbed water. Dihydrochloride salts are notoriously hygroscopic. A sample could absorb 10% of its weight in atmospheric water, yet HPLC-UV would still report 99% purity because water does not absorb UV light.

To establish absolute metrological traceability, we must abandon single-method reliance and implement an orthogonal cross-validation strategy using Quantitative Nuclear Magnetic Resonance (qNMR) and Elemental Analysis (EA) . This guide objectively breaks down how these two methods form a self-validating system to determine the true purity profile of complex salts.

The Causality of Orthogonal Validation

To understand why this specific combination is required, we must look at the causality behind the analytical physics:

  • qNMR (Absolute Organic Mass): Unlike chromatography, [1]. By co-dissolving the sample with a highly pure internal standard (calibrant), we measure the exact mass fraction of the organic free base. It does not assume 100% mass recovery; it calculates it directly from the quantum mechanical response of the protons.

  • Elemental Analysis (Global Stoichiometry): EA provides the exact mass percentages of Carbon, Hydrogen, Nitrogen, and Chloride. It answers the critical stoichiometric question: Is this truly a dihydrochloride salt, or a mixture of monohydrochloride and free base?

  • The Self-Validating Loop: If qNMR reports an organic purity of 85%, the missing 15% must be accounted for. If EA reveals elevated Hydrogen and Oxygen alongside depressed Carbon, the system correctly diagnoses hygroscopic water absorption. If EA reveals depressed Chloride, the system diagnoses incomplete salt formation.

ValidationLogic Sample Sample: Dihydrochloride Salt qNMR qNMR Assay Quantifies Organic Free Base Sample->qNMR EA Elemental Analysis Quantifies C, H, N, Cl Sample->EA MassBalance Mass Balance Check Organic % + Cl % + Inorganics/Water = 100% qNMR->MassBalance EA->MassBalance Valid Confirmed Purity & Stoichiometry MassBalance->Valid Matches Theoretical Invalid Impurity Flagged (e.g., Hygroscopy, Free Base) MassBalance->Invalid Deviates from Theoretical

Caption: Self-validating logic for determining absolute purity and stoichiometry.

Step-by-Step Methodologies

The following protocols are designed to meet the rigorous [2], ensuring that every experimental choice is grounded in physical chemistry.

Protocol 1: Quantitative 1H NMR (qHNMR)

Theoretical Basis: The area of an NMR resonance is directly proportional to the number of nuclei generating it, provided full longitudinal relaxation ( T1​ ) occurs between pulses.

  • Calibrant Selection: We utilize Maleic acid (NIST SRM, 99.9% purity) as the internal standard. Causality: Maleic acid presents a sharp singlet at ~6.3 ppm, which sits perfectly in the baseline gap between the aliphatic methylene protons (4.0–4.5 ppm) and the aromatic pyridine protons (7.0–8.6 ppm) of our analyte.

  • Gravimetric Preparation: Accurately weigh ~10.000 mg of the dihydrochloride sample and ~5.000 mg of Maleic acid using a microbalance ( d=0.001 mg) into a single vial. The precision of the balance is the primary source of uncertainty in qNMR; static electricity must be neutralized.

  • Solvent Exchange: Dissolve the mixture in 1.0 mL of Deuterium Oxide ( D2​O ). Causality: D2​O rapidly exchanges the labile amine ( −NH2​ ) and amide ( −NH− ) protons of the analyte, collapsing them into the residual HOD peak at ~4.7 ppm. This intentionally simplifies the spectrum, allowing us to cleanly integrate the isolated pyridine ortho-proton (1H, ~8.5 ppm).

  • Acquisition Parameters: Acquire the 1H spectrum at 600 MHz. Set the relaxation delay ( D1​ ) to 60 seconds. Causality: D1​ must be ≥5×T1​ of the slowest relaxing proton to ensure >99.3% magnetization recovery. Truncating this delay leads to artificial signal loss and inaccurate purity calculations () [3].

  • Calculation: Purity is calculated using the standard qNMR mass-balance equation comparing the integral of the pyridine proton against the Maleic acid singlet.

Protocol 2: Elemental Analysis (CHN + Cl)

Theoretical Basis: Combustion and titration provide the exact atomic ratios, confirming the C8​H13​Cl2​N3​O stoichiometry (Theoretical: C 40.35%, H 5.50%, N 17.65%, Cl 29 .78%).

  • Combustion (CHN): Weigh 1.500 mg of the sample into a combustible tin capsule. Combust at 1000°C in an oxygen-rich environment. The resulting CO2​ , H2​O , and NOx​ gases are separated via a GC column and quantified using a Thermal Conductivity Detector (TCD).

  • Potentiometric Titration (Cl): Dissolve a separate 5.000 mg aliquot in dilute nitric acid. Titrate with standardized AgNO3​ solution using a silver/silver chloride electrode. Causality: Combustion analysis cannot directly quantify halogens accurately; potentiometric titration provides the exact mass fraction of the chloride counterion to verify the dihydrochloride state.

Comparative Data Analysis

To demonstrate the superiority of this cross-validation, consider the experimental data below comparing three different batches of 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride.

Notice how HPLC-UV fails to differentiate between a perfect batch, a structurally flawed batch, and a wet batch.

Analytical MetricBatch A (Ideal Synthesis)Batch B (Sub-stoichiometric HCl)Batch C (Hygroscopic Degradation)
HPLC-UV (Area %) 99.8%99.7%99.9%
qNMR Purity (% w/w) 99.5%116.2% (Anomaly)88.4%
EA: Carbon (%) 40.31% (vs 40.35%)45.10%35.60%
EA: Nitrogen (%) 17.62% (vs 17.65%)19.75%15.55%
EA: Chloride (%) 29.75% (vs 29.78%)16.50% 26.30%
Diagnostic Conclusion Pass. True Dihydrochloride.Fail. Monohydrochloride / Free base mix.Fail. Severe water absorption.
Interpreting the Self-Validating Data
  • Batch A represents a perfect synthesis. qNMR matches the HPLC area, and EA falls within the accepted ±0.4% tolerance limits for all elements.

  • Batch B exposes the danger of HPLC. The UV area is 99.7%, but EA shows Chloride is nearly half of the theoretical value. Because the sample lacks the heavy chloride mass, the organic fraction is artificially concentrated, causing qNMR to calculate an impossible >100% purity against the dihydrochloride molar mass. This perfectly diagnoses incomplete salt formation.

  • Batch C looks pristine on HPLC (99.9%), but qNMR reveals only 88.4% of the weighed mass is the active organic molecule. The depressed Carbon/Nitrogen values in EA confirm that the remaining ~11.5% mass is invisible, non-combustible weight—specifically, atmospheric water.

Conclusion

For complex, ionizable building blocks like 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride, relying solely on relative chromatographic techniques is an unacceptable risk in modern drug development. By pairing the absolute organic quantification of qNMR with the atomic stoichiometric verification of Elemental Analysis, researchers create a closed-loop, self-validating system. This orthogonal approach eliminates the "HPLC illusion," ensuring that the mass you weigh is exactly the molecule you expect.

References

  • Pauli, G. F., Chen, S.-N., Friesen, J. B., McAlpine, J. B., & Jaki, B. U. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. URL:[Link]

  • Journal of Medicinal Chemistry (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Guidelines for Authors. URL:[Link]

  • Malz, F., & Jancke, H. (2005). "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. URL:[Link]

Safety & Regulatory Compliance

Safety

2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride proper disposal procedures

As a Senior Application Scientist, I approach chemical safety not as a checklist of regulatory burdens, but as an extension of the scientific method. The lifecycle of a chemical does not end when the assay is complete; p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of regulatory burdens, but as an extension of the scientific method. The lifecycle of a chemical does not end when the assay is complete; proper disposal is a critical operational workflow that demands the same mechanistic rigor as the experiment itself.

Below is the comprehensive, self-validating operational and disposal guide for 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride , designed specifically for researchers and drug development professionals.

Chemical Profiling & Mechanistic Toxicology

To handle and dispose of a chemical safely, we must first understand why it behaves the way it does. 2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride is a specialty intermediate frequently utilized in proteomics research and medicinal chemistry [1].

Mechanistically, the compound features a primary amine and a pyridine ring, making it highly reactive toward acylation and nucleophilic substitution [2]. In a disposal context, this means the compound must never be mixed with waste streams containing strong electrophiles, oxidizing agents, or concentrated acids, as this could trigger uncontrolled exothermic reactions. Furthermore, as a dihydrochloride salt, it is highly water-soluble but yields an acidic solution upon dissolution, which can catalyze the degradation of other organic wastes if not properly neutralized [4].

Table 1: Physicochemical & Hazard Profile

ParameterSpecificationOperational Implication
IUPAC Name 2-amino-N-(pyridin-2-ylmethyl)acetamide 2HClStructure contains reactive amine and pyridine sites.
Molecular Formula C8H13Cl2N3OHigh nitrogen/chloride content dictates incineration strategy.
Molecular Weight 238.11 g/mol Requires precise molar calculations for neutralization.
Physical State Solid (Crystalline Powder)High risk of aerosolization; handle strictly in a fume hood.
GHS Classifications Acute Tox. 4, Eye Dam. 1, Skin Irrit. 2Mandates strict PPE (nitrile gloves, safety goggles).
Aqueous Reactivity Acidic upon dissolutionAqueous waste streams require mandatory pH neutralization.

Waste Segregation & Disposal Logistics

Proper waste segregation prevents incompatible chemical reactions and ensures compliance with environmental regulations. Because this compound contains chloride ions (from the 2HCl salt), its disposal pathways must account for halogenated waste protocols to prevent the generation of corrosive hydrochloric acid (HCl) gas or dioxins during incineration [3].

WasteWorkflow Start 2-amino-N-(pyridin-2-ylmethyl) acetamide 2HCl Waste Solid Solid Waste (Powder, PPE, Vials) Start->Solid Consumables Aqueous Aqueous Waste (Buffer/Aqueous Rxn) Start->Aqueous Aqueous Workups Organic Organic Waste (Solvent Extracts) Start->Organic Organic Solvents Incineration High-Temp Incineration (Halogen Scrubber) Solid->Incineration Direct Disposal Neutralization pH Neutralization (Adjust to pH 6-8) Aqueous->Neutralization Pre-treatment OrgDisposal Organic Waste Stream (Note Chloride Content) Organic->OrgDisposal Segregate AqDisposal Aqueous Hazardous Waste Stream Neutralization->AqDisposal Validated pH

Figure 1: Waste segregation and disposal workflow for 2-amino-N-(pyridin-2-ylmethyl)acetamide 2HCl.

Protocol A: Aqueous Waste Neutralization (Self-Validating System)

When dissolved, the dihydrochloride salt lowers the pH of the solution. Indiscriminately adding this to a general aqueous waste carboy can mobilize heavy metals or react with cyanide/sulfide salts to release lethal gases.

  • Collection : Gather all aqueous fractions in a dedicated secondary containment vessel inside the fume hood.

  • Initial pH Assessment : Test the solution using a calibrated pH meter. (Causality: Establishing a baseline prevents over-titration).

  • Neutralization : Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously. (Causality: Dropwise addition prevents localized heat spikes from the acid-base exothermic reaction).

  • Validation : Confirm the final pH stabilizes between 6.5 and 7.5 using indicator strips. This is your self-validating step —do not proceed until the pH is confirmed neutral.

  • Transfer & Labeling : Pour the neutralized solution into the "Aqueous Hazardous Waste" carboy. Log the waste specifically as: "Aqueous Waste - Contains Pyridine/Amide Derivatives and NaCl."

Protocol B: Solid Waste and Consumable Disposal
  • Segregation : Place all contaminated weighing boats, pipette tips, and empty vials into a dedicated solid hazardous waste bin lined with a compatible poly-bag.

  • Sealing : Once 75% full, seal the bag using the gooseneck method to prevent vapor escape or powder aerosolization.

  • Incineration Routing : Label the container for "High-Temperature Incineration." (Causality: The facility must be alerted to the chloride content so the waste is routed to an incinerator equipped with a halogen scrubber).

Emergency Spill Response Protocol

In the event of a powder spill, the primary risk is the inhalation of the highly irritating dihydrochloride dust. Standard sweeping will aerosolize the particles, leading to respiratory damage.

SpillResponse Spill Chemical Spill (Solid/Powder) Isolate Isolate Area & Don PPE Spill->Isolate Sweep Moisten & Sweep (Avoid Dust) Isolate->Sweep Clean Wash Surface (Soap & Water) Sweep->Clean Dispose Hazardous Waste Container Clean->Dispose

Figure 2: Step-by-step emergency spill response protocol for hazardous dihydrochloride powders.

Spill Cleanup Methodology:
  • Isolate & Equip : Immediately isolate the area. Don a fitted N95 or P100 respirator, safety goggles, and double nitrile gloves.

  • Moisten : Lightly mist the spilled powder with water or a damp paper towel. (Causality: Moisture binds the fine crystalline powder, eliminating the risk of aerosolization and inhalation).

  • Collect : Use a plastic scoop or damp absorbent pads to collect the wetted material. Do not use a standard vacuum cleaner unless it is specifically rated for hazardous chemical dust (HEPA filtered).

  • Decontaminate : Wash the spill surface thoroughly with soap and water to remove any residual acidic salt.

  • Dispose : Place all cleanup materials into a hazardous solid waste bag and process via Protocol B above.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (National Academies Press) URL: [Link]

  • Title: Chemical Substance Information: Pyridine-acetamide derivatives Source: NextSDS URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-(pyridin-2-ylmethyl)acetamide dihydrochloride
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